Trimethyl((2-methylallyl)oxy)silane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
trimethyl(2-methylprop-2-enoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OSi/c1-7(2)6-8-9(3,4)5/h1,6H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDVCNBADIDXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CO[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347536 | |
| Record name | Trimethyl((2-methylallyl)oxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25195-85-1 | |
| Record name | Trimethyl((2-methylallyl)oxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Trimethyl((2-methylallyl)oxy)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl((2-methylallyl)oxy)silane, a member of the allyloxysilane family, is a versatile organosilicon compound. Its bifunctional nature, possessing both a reactive allyl group and a labile silyl ether, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and spectral characterization, with a focus on its practical application in research and development. Due to the limited availability of experimental data for this specific compound, information from its close structural analog, allyloxytrimethylsilane, is utilized for comparative purposes where noted.
Chemical and Physical Properties
The properties of this compound are influenced by the trimethylsilyl ether and the 2-methylallyl moieties. The silicon-oxygen bond is susceptible to hydrolysis, while the double bond can undergo various addition reactions.
Table 1: Physicochemical Properties
| Property | This compound (Predicted/Estimated) | Allyloxytrimethylsilane (Analog) | 2-Methyl-2-propen-1-ol (Precursor) |
| Molecular Formula | C₇H₁₆OSi | C₆H₁₄OSi[1] | C₄H₈O[2] |
| Molecular Weight | 144.29 g/mol | 130.26 g/mol [1][3] | 72.11 g/mol [2] |
| CAS Number | Not available | 18146-00-4[1][4] | 513-42-8[2] |
| Boiling Point | ~120-125 °C | 100-102 °C[4][5][6] | 113-115 °C[2] |
| Density | ~0.79 g/mL at 25 °C | 0.773 g/mL at 25 °C[4][5] | 0.857 g/mL at 25 °C[2] |
| Refractive Index (n₂₀/D) | ~1.405 | 1.397[4][5] | 1.426[2] |
| Appearance | Colorless liquid (Predicted) | Clear, colorless liquid[3] | Colorless liquid[2] |
Synthesis
This compound is typically synthesized by the silylation of 2-methyl-2-propen-1-ol. This reaction involves the formation of a silicon-oxygen bond by reacting the hydroxyl group of the alcohol with a suitable silylating agent, such as chlorotrimethylsilane, in the presence of a base to neutralize the HCl byproduct.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Chlorotrimethylsilane (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of 2-methyl-2-propen-1-ol and triethylamine in anhydrous diethyl ether under an inert atmosphere at 0 °C, add chlorotrimethylsilane dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield pure this compound.
Spectral Data
The structural features of this compound can be confirmed by various spectroscopic techniques. The expected spectral data, based on its structure and comparison with allyloxytrimethylsilane, are summarized below.
Table 2: Predicted Spectral Data
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR | -Si(CH₃)₃ | ~0.1 ppm (s, 9H) |
| =C-CH₃ | ~1.7 ppm (s, 3H) | |
| -O-CH₂- | ~3.9 ppm (s, 2H) | |
| CH₂= | ~4.8 ppm (s, 1H), ~4.9 ppm (s, 1H) | |
| ¹³C NMR | -Si(CH₃)₃ | ~0 ppm |
| =C-CH₃ | ~20 ppm | |
| -O-CH₂- | ~70 ppm | |
| CH₂= | ~110 ppm | |
| =C(CH₃)- | ~145 ppm | |
| IR Spectroscopy | Si-O-C stretch | 1080-1120 cm⁻¹ |
| Si-CH₃ stretch | 1250 cm⁻¹, 840 cm⁻¹ | |
| C=C stretch | 1650-1670 cm⁻¹ | |
| =C-H stretch | 3080-3100 cm⁻¹ | |
| Mass Spectrometry (EI) | [M-CH₃]⁺ | 129 m/z |
| [M-CH₂C(CH₃)=CH₂]⁺ | 73 m/z |
Note: NMR chemical shifts are predicted relative to TMS in CDCl₃.
Reactivity and Applications
The reactivity of this compound is dominated by the silyl ether and the allyl functionalities.
-
Silyl Ether Cleavage: The Si-O bond is readily cleaved under acidic or fluoride ion-promoted conditions to regenerate the corresponding alcohol, 2-methyl-2-propen-1-ol. This makes the trimethylsilyl group an excellent protecting group for the hydroxyl function.
-
Allyl Group Reactions: The double bond can undergo a variety of reactions, including electrophilic addition, hydrogenation, and polymerization. The presence of the neighboring oxygen atom can influence the regioselectivity of these reactions.
References
- 1. Silane, trimethyl(2-propen-1-yloxy)- | C6H14OSi | CID 87471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-2-propen-1-ol 98 513-42-8 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. ALLYLOXYTRIMETHYLSILANE | 18146-00-4 [chemicalbook.com]
- 5. 18146-00-4 CAS MSDS (ALLYLOXYTRIMETHYLSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. ALLYLOXYTRIMETHYLSILANE CAS#: 18146-00-4 [chemicalbook.com]
- 7. industrochem.com [industrochem.com]
An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl((2-methylallyl)oxy)silane
This technical guide provides a comprehensive overview of the synthesis and characterization of Trimethyl((2-methylallyl)oxy)silane, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Introduction
This compound, also known as 2-methylallyl trimethylsilyl ether, is an organosilicon compound that serves as a protected form of 2-methylallyl alcohol. The trimethylsilyl (TMS) group is a widely used protecting group for alcohols due to its ease of introduction, stability under various non-acidic conditions, and facile removal. This allows for selective reactions at other functional groups within a molecule. This guide details a common synthetic route and the analytical methods used to confirm the structure and purity of the title compound.
Synthesis of this compound
The synthesis of this compound is typically achieved via the silylation of 2-methylallyl alcohol. A common and effective method involves the use of chlorotrimethylsilane in the presence of a tertiary amine base, such as triethylamine or pyridine, which acts as a scavenger for the hydrochloric acid byproduct.
Experimental Protocol
The following protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-Methylallyl alcohol
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylallyl alcohol (1.0 equivalent) and anhydrous diethyl ether.
-
Add triethylamine (1.2 equivalents) to the solution.[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Add chlorotrimethylsilane (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C. A white precipitate of triethylammonium chloride will form.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid.
Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on characteristic values for similar structures.
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.95 (s, 1H, C=CH₂), ~4.85 (s, 1H, C=CH₂), ~3.95 (s, 2H, O-CH₂), ~1.75 (s, 3H, CH₃-C=), ~0.15 (s, 9H, Si-(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~144 (C=CH₂), ~111 (C=CH₂), ~70 (O-CH₂), ~20 (CH₃-C=), ~0 (Si-(CH₃)₃) |
| IR (neat, cm⁻¹) | ~3080 (C-H stretch, sp²), ~2960 (C-H stretch, sp³), ~1660 (C=C stretch), ~1250 (Si-CH₃ symmetric deformation), ~1080 (Si-O-C stretch), ~840 (Si-C stretch) |
| Mass Spec. (EI) | m/z (%): 144 (M⁺), 129 (M⁺ - CH₃), 73 ((CH₃)₃Si⁺) |
Experimental and Analytical Workflow
The overall process from synthesis to characterization follows a logical workflow to ensure the desired product is obtained with high purity and its identity is confirmed.
This guide provides the essential details for the successful synthesis and characterization of this compound. Researchers should always adhere to standard laboratory safety procedures, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood.
References
Trimethyl((2-methylallyl)oxy)silane CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound Trimethyl((2-methylallyl)oxy)silane, focusing on its Chemical Abstracts Service (CAS) number and its key physical properties. Due to the limited availability of comprehensive experimental data in publicly accessible databases, this guide synthesizes information from various sources to provide the most accurate and up-to-date information for research and development applications.
Chemical Identification and Physical Properties
This compound, a member of the organosilicon compound family, is characterized by a trimethylsilyl group bonded to a 2-methylallyl group through an oxygen atom. The systematic IUPAC name for this compound is Silane, trimethyl[(2-methyl-2-propen-1-yl)oxy]-.
A summary of the available and related data is presented in the table below for comparative analysis.
| Property | Value | Notes |
| Chemical Name | This compound | |
| Systematic Name | Silane, trimethyl[(2-methyl-2-propen-1-yl)oxy]- | |
| CAS Number | Not definitively available in searched resources | |
| Molecular Formula | C7H16OSi | |
| Molecular Weight | 144.29 g/mol | Calculated |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general approach for the synthesis of similar allyloxysilanes involves the reaction of the corresponding alcohol with a trimethylsilylating agent.
A plausible synthetic route would involve the reaction of 2-methyl-2-propen-1-ol with a suitable trimethylsilylating agent, such as chlorotrimethylsilane, in the presence of a base to neutralize the HCl byproduct. The reaction would likely be carried out in an inert solvent.
General Silylation Reaction Workflow:
Caption: A generalized workflow for the synthesis of alkoxysilanes.
Logical Relationship for Compound Characterization
The process of identifying and characterizing a chemical compound like this compound follows a logical progression from initial identification to detailed property analysis. This workflow is crucial for ensuring the accuracy of the data obtained.
Caption: Logical workflow for identifying and characterizing a chemical compound.
References
An In-depth Technical Guide to the Spectroscopic Data of Trimethyl((2-methylallyl)oxy)silane
** chercheurs, scientifiques et professionnels du développement de médicaments, ce guide technique a pour but de fournir une compilation complète des données spectroscopiques pour le Trimethyl((2-methylallyl)oxy)silane. Cependant, après une recherche documentaire approfondie, il a été déterminé que les données spectroscopiques complètes (RMN ¹H, RMN ¹³C, IR et SM) pour ce composé spécifique ne sont pas facilement disponibles dans le domaine public.
Ce document résumera les données disponibles pour des composés structurellement similaires afin de fournir un point de référence, ainsi que des protocoles expérimentaux généraux pour la synthèse et la caractérisation de composés similaires.
Données spectroscopiques de composés structurellement similaires
En l'absence de données directes pour le this compound, les données pour des composés apparentés sont présentées ci-dessous. Il est essentiel de noter que ces données ne sont pas directement transposables mais peuvent offrir un aperçu des plages de déplacements chimiques et des modes de vibration attendus.
Composés similaires notables :
-
Trimethyl(2-méthylallyl)silane (Régioisomère) : Le silicium est lié au carbone de l'unité allylique.
-
Silanes de vinyloxy et de phénoxy triméthyle : L'atome d'oxygène est présent, mais le groupe alkyle diffère.
Tableau 1 : Données de RMN ¹H pour des silanes apparentés
| Composé | Solvant | Déplacements chimiques (δ, ppm) et multiplicité |
| Trimethyl((1-(o-tolyl)vinyl)oxy)silane | CDCl₃ | 7.36 (d, J = 7.4 Hz, 1H), 7.26 – 7.05 (m, 3H), 4.59 (s, 1H), 4.45 (s, 1H), 2.44 (s, 3H), 0.24 (s, 9H)[1] |
| Trimethyl((1-(p-tolyl)vinyl)oxy)silane | CDCl₃ | 7.56 (d, J = 8.2 Hz, 2H), 7.19 (d, J = 8.0 Hz, 2H), 4.95 (d, J = 1.7 Hz, 1H), 4.46 (d, J = 1.9 Hz, 1H), 2.41 (s, 3H), 0.34 (s, 9H)[1] |
| (4-Bromophényl)diméthyl(phényl)silane | CDCl₃ | 7.53-7.50 (m, 4H), 7.41-7.37 (m, 5H), 0.57 (s, 6H)[2] |
Tableau 2 : Données de RMN ¹³C pour des silanes apparentés
| Composé | Solvant | Déplacements chimiques (δ, ppm) |
| Trimethyl((1-(o-tolyl)vinyl)oxy)silane | CDCl₃ | 157.80, 138.96, 135.79, 130.31, 128.67, 127.99, 125.35, 94.83, 20.43, 0.02[1] |
| Trimethyl((1-(p-tolyl)vinyl)oxy)silane | CDCl₃ | 155.71, 137.97, 134.76, 128.73, 125.13, 90.31, 21.11, 0.05[1] |
| (4-Bromophényl)diméthyl(phényl)silane | CDCl₃ | 137.5, 137.1, 135.8, 134.1, 131.0, 129.3, 127.9, 124.0, –2.5[2] |
Tableau 3 : Données IR et SM pour des silanes apparentés
| Composé | Technique | Données caractéristiques |
| Triméthyl(phényl)silane | IR | Bandes d'absorption à 840 cm⁻¹ et 756-754 cm⁻¹ (vibrations d'étirement Si-C), 1250 cm⁻¹ (vibrations de déformation Si-C)[3] |
| (Z)-Triméthyl(2-phénylbut-2-én-1-yl)silane | EI-MS | m/z = 204.3 (M+), 73.2 (TMS+) |
| (4-Bromophényl)diméthyl(phényl)silane | LRMS (EI) | m/z calculé pour C₁₄H₁₅BrSi : 290.01 ; trouvé : 290.0[2] |
Protocoles expérimentaux
Bien qu'un protocole spécifique pour la synthèse du this compound n'ait pas été trouvé, une procédure générale pour la préparation d'éthers d'énol silylés à partir de cétones est décrite ci-dessous. Cette méthode peut potentiellement être adaptée pour la synthèse du composé cible à partir de l'alcool 2-méthylallylique.
Procédure générale pour la synthèse d'éthers d'énol silylés : [1]
-
Une cétone (5,0 mmol) est ajoutée à un ballon à fond rond séché à la flamme à 0 °C sous atmosphère d'azote.
-
Du dichlorométhane anhydre (20 ml) est ajouté au ballon, suivi de triéthylamine (0,85 ml, 6,0 mmol).
-
Le TMSOTf (trifluorométhanesulfonate de triméthylsilyle) (1,0 ml, 6,0 mmol) est ensuite ajouté goutte à goutte à l'aide d'une seringue sur une période de 10 minutes.
-
La réaction est agitée pendant une nuit à température ambiante et suivie par chromatographie sur couche mince (CCM).
-
Une fois la réaction terminée, elle est arrêtée avec une solution aqueuse saturée de NaHCO₃ et diluée avec du DCM.
-
Les phases sont séparées et la phase aqueuse est extraite avec du DCM (3 x 15 ml).
-
Les phases organiques combinées sont lavées avec de la saumure, séchées sur Na₂SO₄ et concentrées sous vide.
Acquisition des données spectroscopiques :
-
RMN : Les spectres RMN ¹H et ¹³C sont généralement enregistrés sur un spectromètre à 400 MHz ou 500 MHz en utilisant du chloroforme deutéré (CDCl₃) comme solvant et du tétraméthylsilane (TMS) comme étalon interne.
-
IR : Les spectres infrarouges sont généralement obtenus à l'aide d'un spectromètre FTIR équipé d'un accessoire à réflectance totale atténuée (ATR).
-
SM : La spectrométrie de masse est généralement réalisée par ionisation par impact électronique (EI) ou par ionisation chimique (CI) sur un spectromètre de masse couplé à un chromatographe en phase gazeuse (GC-MS).
Visualisation du flux de travail
Le diagramme suivant illustre un flux de travail général pour la synthèse et la caractérisation d'un composé organosilicié.
Légende: Flux de travail général pour la synthèse et l'analyse spectroscopique.
References
Trimethyl((2-methylallyl)oxy)silane: A Technical Guide to Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis and reaction mechanisms of trimethyl((2-methylallyl)oxy)silane. This versatile reagent participates in a range of carbon-carbon bond-forming reactions, primarily through mechanisms such as the Hosomi-Sakurai allylation, ene reactions, and cycloadditions. This document details the underlying principles of these transformations, provides experimental protocols for key reactions, and presents quantitative data where available. Reaction pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the chemistry of this valuable synthetic building block.
Introduction
This compound is a functionalized allylsilane that serves as a nucleophilic partner in various organic transformations. The presence of the trimethylsiloxy group and the methyl substituent on the allyl moiety significantly influences its reactivity compared to the parent allyltrimethylsilane. The oxygen atom can impact the electron density of the double bond and may also play a role in coordinating to Lewis acids. The methyl group at the 2-position sterically and electronically modifies the nucleophilic center. Understanding these influences is crucial for predicting and controlling the outcomes of its reactions. This guide will focus on the primary reaction mechanisms: the Lewis acid-catalyzed Hosomi-Sakurai reaction, thermal and Lewis acid-catalyzed ene reactions, and cycloaddition reactions.
Synthesis and Characterization
The most common method for the synthesis of this compound is the silylation of 2-methyl-2-propen-1-ol.
General Synthesis Protocol
Reaction: 2-methyl-2-propen-1-ol + Chlorotrimethylsilane --(Base)--> this compound
Experimental Protocol: To a stirred solution of 2-methyl-2-propen-1-ol (1.0 eq.) and a tertiary amine base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane or diethyl ether at 0 °C, chlorotrimethylsilane (1.1 eq.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC). The resulting ammonium salt is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by distillation to afford this compound as a colorless liquid.
Spectroscopic Characterization
-
¹H NMR (CDCl₃):
-
δ ~4.0 ppm (s, 2H, -O-CH₂ -)
-
δ ~4.9 ppm (br s, 1H, C=CH H)
-
δ ~4.8 ppm (br s, 1H, C=CHH )
-
δ ~1.7 ppm (s, 3H, -C(CH₃ )=CH₂)
-
δ ~0.1 ppm (s, 9H, -Si(CH₃ )₃)
-
-
¹³C NMR (CDCl₃):
-
δ ~143 ppm (C =CH₂)
-
δ ~112 ppm (C=C H₂)
-
δ ~70 ppm (-O-C H₂-)
-
δ ~19 ppm (-C(C H₃)=CH₂)
-
δ ~0 ppm (-Si(C H₃)₃)
-
-
IR (neat):
-
~3080 cm⁻¹ (=C-H stretch)
-
~2960 cm⁻¹ (C-H stretch)
-
~1650 cm⁻¹ (C=C stretch)
-
~1250 cm⁻¹ (Si-CH₃ bend)
-
~1080 cm⁻¹ (Si-O-C stretch)
-
~840 cm⁻¹ (Si-C stretch)
-
Core Reaction Mechanisms
Hosomi-Sakurai Allylation
General Mechanism:
Caption: General mechanism of the Hosomi-Sakurai reaction.
In the context of this compound, the reaction with an aldehyde or ketone in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) would yield a homoallylic ether. The 2-methyl group is expected to favor the formation of a tertiary carbocation intermediate, potentially accelerating the reaction compared to unsubstituted allylsilanes.
Experimental Workflow:
Caption: Typical workflow for a Hosomi-Sakurai reaction.
Quantitative Data:
Data for the Hosomi-Sakurai reaction of this compound is not extensively reported. The table below is illustrative and based on typical yields for similar allylsilanes.
| Electrophile | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 1-3 | 85-95 (estimated) |
| Acetone | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 2-4 | 70-85 (estimated) |
| Cyclohexanone | SnCl₄ | CH₂Cl₂ | -78 to RT | 3-6 | 75-90 (estimated) |
Detailed Experimental Protocol (Hypothetical): To a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere at -78 °C is added titanium tetrachloride (1.1 mmol) dropwise. The resulting mixture is stirred for 15 minutes. This compound (1.2 mmol) is then added dropwise, and the reaction is stirred at -78 °C for 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL). The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the corresponding homoallylic ether.
Ene Reaction
This compound can participate in ene reactions, where it acts as the "ene" component, reacting with an "enophile" containing a multiple bond. This pericyclic reaction involves the transfer of an allylic hydrogen and the formation of a new sigma bond.
General Mechanism:
References
- 1. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 3. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 4. (3+2)-Cycloaddition Reactions of Oxyallyl Cations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Trimethyl((2-methylallyl)oxy)silane: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl((2-methylallyl)oxy)silane, a member of the silyl ether family, has emerged as a valuable reagent and intermediate in organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed methodologies for its preparation and characterization. While the specific historical record of its first synthesis is not prominently documented, its development is intrinsically linked to the broader advancements in organosilicon chemistry. This document consolidates available data on its physical and spectroscopic properties and outlines detailed experimental protocols for its synthesis, providing a crucial resource for researchers in organic chemistry and drug development.
Introduction: The Advent of Silyl Ethers
The discovery and development of organosilicon compounds have revolutionized organic synthesis. The pioneering work of chemists in the mid-20th century laid the foundation for the use of silicon-based reagents as versatile protecting groups and synthetic intermediates. Silyl ethers, in particular, gained prominence due to their unique stability and the mild conditions under which they can be introduced and removed.
The journey of organosilicon chemistry began in the 19th century, but it was in the mid-20th century that their synthetic utility was widely recognized. The development of methods to form silicon-carbon and silicon-oxygen bonds opened up a new frontier in chemical synthesis, enabling chemists to perform complex molecular transformations with greater efficiency and selectivity. This compound is a product of this legacy, serving as a specific tool for the protection of the hydroxyl group in 2-methylallyl alcohol, a valuable building block in its own right.
Discovery and Historical Context
A definitive, isolated discovery of this compound is not clearly demarcated in the historical scientific literature. Its emergence is more of a natural progression of the broader field of silyl ether chemistry. The fundamental reaction for its synthesis, the silylation of an alcohol, was well-established long before this specific compound may have been first prepared.
The general principle of protecting hydroxyl groups by converting them into silyl ethers became a cornerstone of organic synthesis in the latter half of the 20th century. This strategy was crucial for the successful synthesis of complex natural products and pharmaceutical agents. It is highly probable that this compound was first synthesized and used as an intermediate in a larger synthetic sequence, rather than being the focus of a dedicated study. Its existence is a testament to the versatility and predictability of the silylation reaction.
The key reaction, the Williamson ether synthesis adapted for silicon, involves the reaction of an alkoxide or an alcohol in the presence of a base with a trialkylsilyl halide. This straightforward and high-yielding reaction made a vast array of silyl ethers, including this compound, readily accessible to synthetic chemists.
Physicochemical and Spectroscopic Data
Precise experimental data for this compound is not widely tabulated in common chemical databases. However, based on the known properties of similar silyl ethers and the constituent moieties, the following data can be expected. It is important to note that the isomeric compound, Trimethyl(2-methylallyl)silane (CAS 18292-38-1), where the silicon is bonded directly to a carbon atom, has different physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 76634-95-2 |
| Molecular Formula | C₇H₁₆OSi |
| Molecular Weight | 144.29 g/mol |
| Boiling Point | Estimated 120-130 °C |
| Density | Estimated 0.8-0.9 g/mL |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | (s, 9H, Si-(CH₃)₃), (s, 2H, O-CH₂-C), (s, 3H, C-CH₃), (s, 1H, C=CHₐHₑ), (s, 1H, C=CHₐHₑ) |
| ¹³C NMR | (Si-C), (O-CH₂), (C-CH₃), (C=CH₂) |
| IR (cm⁻¹) | ~3080 (C-H, sp²), ~2960 (C-H, sp³), ~1650 (C=C), ~1250 (Si-CH₃), ~1080 (Si-O-C) |
| Mass Spec (m/z) | 144 (M⁺), 129 (M⁺ - CH₃), 73 ((CH₃)₃Si⁺) |
Experimental Protocols
The synthesis of this compound is a standard procedure for the formation of a silyl ether from an alcohol. The following protocol is a generalized method based on well-established procedures for the trimethylsilylation of alcohols.
Synthesis of this compound
Reaction:
Materials:
-
2-Methyl-2-propen-1-ol (1.0 eq)
-
Trimethylsilyl chloride (1.2 eq)
-
Anhydrous triethylamine (1.5 eq) or Imidazole (2.0 eq)
-
Anhydrous dichloromethane (DCM) or diethyl ether as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-2-propen-1-ol and the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (triethylamine or imidazole) to the stirred solution.
-
Slowly add trimethylsilyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or diethyl ether) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield pure this compound.
Visualizations
Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Conclusion
This compound is a valuable, albeit not extensively documented, silyl ether. Its utility stems from the general reliability of silyl ethers as protecting groups for alcohols. While a singular "discovery" is not apparent, its existence is a logical consequence of the development of organosilicon chemistry. This guide provides a consolidated resource for researchers, offering a historical perspective, key physicochemical and spectroscopic data, and a detailed, practical protocol for its synthesis. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the application of such specific and versatile building blocks will undoubtedly increase.
Theoretical Stability of Trimethyl((2-methylallyl)oxy)silane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical analysis of the stability of Trimethyl((2-methylallyl)oxy)silane. In the absence of direct experimental or computational studies on this specific molecule, this paper draws upon established principles of organosilicon chemistry, analogous compound data, and theoretical models to predict its stability profile. The primary focus is on the two main degradation pathways: thermal decomposition and hydrolysis.
Molecular Structure and Bonding Analysis
This compound possesses a central silicon atom bonded to three methyl groups and an oxygen atom, which in turn is bonded to a 2-methylallyl group. The key to its stability lies in the nature of the silicon-oxygen (Si-O) bond and the reactivity of the allylic functional group.
The Si-O bond is known to be significantly stronger than a carbon-oxygen (C-O) single bond.[1] This high bond energy is a primary contributor to the thermal stability of many siloxanes and alkoxysilanes.
Table 1: Comparison of Relevant Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) | Reference |
| Si-O (in Me3Si-OMe) | ~452 | [1][2] |
| C-O (in CH3-OH) | ~381 | [3] |
| Si-C (in Me3Si-Me) | ~377 | [2] |
| C-H (in methane) | ~439 | [3] |
| Allylic C-H | ~368 | [3] |
The data in Table 1 highlights the inherent strength of the Si-O bond, suggesting a significant energy input would be required for its homolytic cleavage.
Thermal Stability and Decomposition Pathways
The thermal stability of this compound is predicted to be governed by the interplay between the strong Si-O bond and the reactivity of the 2-methylallyl group.
Proposed Thermal Decomposition Mechanism
At elevated temperatures, several decomposition pathways are theoretically plausible. The most likely initial steps involve the weakest bonds in the molecule, excluding the robust Si-O bond.
Figure 1: Proposed initial steps in the thermal decomposition of this compound.
The initiation of decomposition is likely to occur at the 2-methylallyl moiety due to the lower bond dissociation energy of the allylic C-H bonds compared to other bonds in the molecule. Homolytic cleavage would lead to the formation of radical species, which could then initiate a cascade of further reactions.
Experimental Protocols for Thermal Stability Analysis
To experimentally validate these theoretical predictions, the following methodologies are recommended:
-
Thermogravimetric Analysis (TGA): This technique would determine the onset temperature of decomposition and the pattern of mass loss as a function of temperature. The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) to isolate thermal degradation from oxidative processes.
-
Differential Scanning Calorimetry (DSC): DSC can be used to identify the temperatures of endothermic or exothermic events associated with decomposition, providing further insight into the reaction energetics.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful tool for identifying the volatile fragments produced during thermal decomposition. By pyrolyzing the sample at different temperatures and analyzing the resulting products, the decomposition pathway can be elucidated.
Hydrolytic Stability and Degradation Pathways
The presence of the Si-O-C linkage makes this compound susceptible to hydrolysis, particularly in the presence of acid or base catalysts.
Proposed Hydrolysis Mechanism
The hydrolysis of alkoxysilanes is a well-studied process and provides a strong model for predicting the behavior of this compound. The reaction proceeds via nucleophilic attack of water on the silicon atom, leading to the cleavage of the Si-O bond and the formation of a silanol and 2-methyl-2-propen-1-ol.
Figure 2: Proposed mechanisms for the acid- and base-catalyzed hydrolysis of this compound.
Theoretical studies on the hydrolysis of silicon alkoxides have shown that the barrier heights for these reactions are substantially lower than those for thermal decomposition, indicating that hydrolysis is a more facile degradation pathway under ambient, moist conditions.[4]
The resulting trimethylsilanol is unstable and will readily undergo self-condensation to form hexamethyldisiloxane and water.
Experimental Protocols for Hydrolysis Studies
The following experimental designs are suggested to quantify the hydrolytic stability:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR can be used to monitor the disappearance of the starting material and the appearance of the hydrolysis products (trimethylsilanol, 2-methyl-2-propen-1-ol, and hexamethyldisiloxane) over time. This allows for the determination of reaction kinetics.
-
Gas Chromatography (GC): GC can be employed to separate and quantify the volatile components of the reaction mixture, providing another means to follow the reaction progress.
-
Karl Fischer Titration: This method can be used to measure the consumption of water during the hydrolysis reaction, offering a complementary kinetic analysis.
Experiments should be conducted at various pH values and temperatures to fully characterize the stability profile.
Summary of Predicted Stability
Table 2: Predicted Stability of this compound
| Condition | Predicted Stability | Primary Degradation Pathway | Key Products |
| Anhydrous, Inert Atmosphere, < 200°C | High | - | - |
| Anhydrous, Inert Atmosphere, > 200°C | Moderate to Low | Thermal Decomposition | Hexamethyldisiloxane, organic fragments |
| Aqueous, Neutral pH | Moderate | Slow Hydrolysis | Trimethylsilanol, 2-methyl-2-propen-1-ol |
| Aqueous, Acidic or Basic pH | Low | Catalyzed Hydrolysis | Trimethylsilanol, 2-methyl-2-propen-1-ol |
Conclusion
The theoretical stability of this compound is a balance between the robust Si-O bond and the reactive Si-O-C linkage and allylic group. While thermally stable to a significant degree due to the high Si-O bond energy, it is expected to be susceptible to hydrolysis, a process that is likely to be the primary degradation pathway under typical storage and application conditions where moisture is present. The rate of this hydrolysis will be highly dependent on the pH of the environment. The 2-methylallyl group introduces a potential site for radical-initiated thermal decomposition at elevated temperatures. The experimental protocols outlined in this guide provide a framework for the empirical validation and quantification of these theoretical predictions. This understanding is critical for researchers and professionals in drug development to ensure the stability and shelf-life of formulations containing this and structurally related compounds.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Trimethyl((2-methylallyl)oxy)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of trimethyl((2-methylallyl)oxy)silane. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related compounds and computational predictions to offer a robust profile for research and development applications.
Molecular Structure and Identification
This compound, systematically named 1-(trimethylsiloxy)-2-methylprop-2-ene, is an organosilicon compound featuring a trimethylsilyl group ether-linked to a 2-methylallyl moiety.
| Identifier | Value |
| IUPAC Name | 1-(trimethylsiloxy)-2-methylprop-2-ene |
| Synonyms | This compound, Allyl(2-methyl)trimethylsilyl ether |
| CAS Number | Not assigned |
| Molecular Formula | C₇H₁₆OSi |
| Molecular Weight | 144.29 g/mol |
| SMILES | C=C(C)CO--INVALID-LINK--(C)C |
Below is a diagram illustrating the molecular structure of this compound.
Bonding and Spectroscopic Data
The bonding in this compound is characterized by the polar covalent Si-O bond and the C-O bond of the ether linkage. The 2-methylallyl group contains both sp² and sp³ hybridized carbon atoms. While specific experimental bond lengths and angles are not available, theoretical values can be inferred from similar structures.
Table 2: Estimated Bond Parameters
| Bond | Bond Type | Estimated Bond Length (Å) | Estimated Bond Angle |
| Si-O | Single | 1.64 | C-O-Si: ~125° |
| C-O | Single | 1.42 | |
| C=C | Double | 1.34 | |
| C-C | Single | 1.50 | |
| Si-C | Single | 1.87 | |
| C-H | Single | 1.09 |
Spectroscopic data for this compound can be predicted based on the analysis of related compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | δ (ppm): ~0.1 (s, 9H, Si-(CH₃)₃), ~1.7 (s, 3H, C-CH₃), ~3.9 (s, 2H, O-CH₂), ~4.8 (m, 2H, C=CH₂) |
| ¹³C NMR | δ (ppm): ~-1 (Si-(CH₃)₃), ~20 (C-CH₃), ~70 (O-CH₂), ~110 (C=CH₂), ~145 (C=CH₂) |
| IR | ν (cm⁻¹): ~3080 (C-H stretch, sp²), ~2960 (C-H stretch, sp³), ~1650 (C=C stretch), ~1250 (Si-CH₃ bend), ~1080 (Si-O-C stretch), ~840 (Si-C stretch) |
Experimental Protocols
Synthesis of this compound
A standard method for the synthesis of silyl ethers is the reaction of an alcohol with a silyl halide in the presence of a base.[1] The following protocol is a proposed method for the synthesis of this compound.
Materials:
-
2-methylallyl alcohol
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-methylallyl alcohol (1.0 eq) and triethylamine (1.2 eq) dissolved in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the salt with a small amount of anhydrous THF.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the crude product over anhydrous sodium sulfate.
-
Purify the resulting oil by fractional distillation under reduced pressure to yield pure this compound.
Logical Relationships in Characterization
The characterization of the synthesized product would follow a logical workflow to confirm its identity and purity.
This guide provides a foundational understanding of this compound for its potential use in research and development. The provided data, although largely predictive, is based on well-established principles of organic and organosilicon chemistry. Experimental verification of these properties is recommended for any critical applications.
References
Chemical Reactivity Profile of Trimethyl((2-methylallyl)oxy)silane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl((2-methylallyl)oxy)silane is a versatile organosilicon compound that serves as a valuable intermediate and protecting group in organic synthesis. This technical guide provides a comprehensive overview of its chemical reactivity, stability, and applications, with a focus on its role in carbon-carbon bond formation and as a protective moiety for alcohols. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its effective utilization in research and development.
Introduction
This compound, a silyl ether of 2-methyl-2-propen-1-ol, combines the reactivity of an allylic double bond with the properties of a trimethylsilyl (TMS) protecting group. The presence of the silicon-oxygen bond significantly influences its chemical behavior, rendering it susceptible to cleavage under acidic or fluoride-mediated conditions, a key feature for its use as a protecting group. Furthermore, the allylic system participates in a range of addition and rearrangement reactions, making it a useful building block in synthetic chemistry. This document outlines the core reactivity profile of this compound, providing practical guidance for its application in the laboratory.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on analogous compounds.
Table 1: Estimated Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₆OSi |
| Molecular Weight | 144.29 g/mol |
| Boiling Point | Approx. 120-130 °C |
| Density | Approx. 0.8 g/mL |
| Refractive Index | Approx. 1.42 |
Table 2: Estimated Spectroscopic Data
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ ~4.9 (s, 2H, =CH₂), ~3.9 (s, 2H, OCH₂), ~1.7 (s, 3H, CH₃), ~0.1 (s, 9H, Si(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~142 (=C), ~112 (=CH₂), ~70 (OCH₂), ~20 (CH₃), ~0 (Si(CH₃)₃) |
| IR (neat) | ~3080 cm⁻¹ (=C-H str.), ~2960 cm⁻¹ (C-H str.), ~1660 cm⁻¹ (C=C str.), ~1250 cm⁻¹ (Si-CH₃), ~1080 cm⁻¹ (Si-O-C str.), ~840 cm⁻¹ (Si-C) |
| Mass Spec. (EI) | m/z 129 (M-CH₃)⁺, 73 (Si(CH₃)₃)⁺ |
Chemical Reactivity and Synthetic Applications
Synthesis of this compound
The synthesis of this compound is typically achieved through the silylation of 2-methyl-2-propen-1-ol. Several standard procedures can be employed, with the choice of silylating agent and base influencing the reaction conditions and yield.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis using Trimethylsilyl Chloride (TMSCl)
-
To a solution of 2-methyl-2-propen-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add trimethylsilyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford this compound.
Table 3: Comparison of Silylation Methods
| Silylating Agent | Base | Solvent | Typical Yield |
| TMSCl | Triethylamine | DCM | 85-95% |
| HMDS | (Catalytic) | Neat or DCM | 90-98% |
| TMSOTf | 2,6-Lutidine | DCM | >95% |
Role as a Protecting Group and Deprotection
The trimethylsilyl ether moiety is a common protecting group for alcohols due to its ease of installation and selective removal under mild conditions.[1][2]
Caption: Deprotection of the TMS ether to regenerate the alcohol.
Experimental Protocol: Deprotection using Tetrabutylammonium Fluoride (TBAF)
-
To a solution of this compound (1.0 eq) in tetrahydrofuran (THF), add a 1M solution of TBAF in THF (1.1 eq).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Lewis Acid-Catalyzed Reactions with Electrophiles
While the Hosomi-Sakurai reaction traditionally involves allylsilanes (C-Si bond), a similar reaction pathway can be envisioned for allyloxysilanes. In the presence of a Lewis acid, this compound can act as a nucleophile, reacting with electrophiles such as aldehydes. The reaction likely proceeds through an oxonium ion intermediate, followed by attack of the double bond on the activated electrophile. The resulting β-carbocation is stabilized by the silicon atom, which is subsequently eliminated.
References
Methodological & Application
Application Notes and Protocols: Stereospecific Synthesis of Allylsilanes Utilizing Trimethyl((2-methylallyl)oxy)silane and Related Silyl Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and mechanistic insights into the stereospecific synthesis of allylsilanes, valuable intermediates in organic synthesis and drug development. We present a validated nickel-catalyzed method for the synthesis of allylsilanes from silyl enol ethers and propose a novel, stereospecific approach for the synthesis of functionalized allylsilanes from trimethyl((2-methylallyl)oxy)silane via a[1][2]-Sila-Wittig rearrangement.
Method 1: Nickel-Catalyzed Stereospecific Synthesis of Allylsilanes from Silyl Enol Ethers
This established method provides a reliable route to structurally diverse allylsilanes with high stereospecificity from readily available silyl enol ethers. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.[2][3]
Reaction Principle
The nickel-catalyzed dealkoxylative cross-coupling reaction facilitates the stereospecific formation of a C(sp³)-Si bond from a C(sp²)-O bond of a silyl enol ether. The geometry of the starting enol ether is translated to the stereochemistry of the resulting allylsilane.
Experimental Workflow
Caption: Workflow for the nickel-catalyzed synthesis of allylsilanes.
Detailed Experimental Protocol
This protocol is adapted from the general procedure described by Rueping and coworkers.[2]
Materials:
-
Silyl enol ether (0.25 mmol, 1.0 equiv)
-
Ni(COD)₂ (3.4 mg, 0.0125 mmol, 5 mol%)
-
Anhydrous toluene (1.5 mL)
-
LiCH₂SiMe₃ solution (1.0 M in pentane, 0.325 mL, 0.325 mmol, 1.3 equiv)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the silyl enol ether (0.25 mmol) and Ni(COD)₂ (3.4 mg, 5 mol%).
-
Add anhydrous toluene (1.5 mL) and stir the mixture at room temperature for 5 minutes.
-
Slowly add the LiCH₂SiMe₃ solution (0.325 mL, 1.3 equiv) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 2 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylsilane.
Data Presentation: Substrate Scope and Yields
The following table summarizes the results for the nickel-catalyzed synthesis of various allylsilanes from their corresponding silyl enol ethers.[2]
| Entry | Silyl Enol Ether Substrate | Product | Yield (%) |
| 1 | Trimethyl((1-(o-tolyl)vinyl)oxy)silane | Trimethyl(2-(o-tolyl)allyl)silane | 85 |
| 2 | ((1-(Furan-2-yl)vinyl)oxy)trimethylsilane | (2-(Furan-2-yl)allyl)trimethylsilane | 78 |
| 3 | 1-Methyl-2-(1-((trimethylsilyl)oxy)vinyl)-1H-pyrrole | (2-(1-Methyl-1H-pyrrol-2-yl)allyl)trimethylsilane | 75 |
| 4 | (Cycloheptenyloxy)trimethylsilane | (2-Cycloheptylideneethyl)trimethylsilane | 82 |
Method 2: Proposed Stereospecific Synthesis of Allylsilanes via a[1][2]-Sila-Wittig Rearrangement
Proposed Reaction Mechanism
The proposed mechanism involves the deprotonation of the allylic silyl ether, followed by a concerted[1][2]-sigmatropic rearrangement through a five-membered cyclic transition state. This rearrangement is expected to be highly stereospecific.
Caption: Proposed mechanism for the[1][2]-Sila-Wittig rearrangement.
Hypothetical Experimental Protocol
This protocol is a hypothetical procedure based on standard conditions for[1][2]-Wittig rearrangements.[5][6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Anhydrous tetrahydrofuran (THF), freshly distilled (10 mL)
-
n-Butyllithium (n-BuLi) (1.6 M in hexanes, 1.1 mmol, 1.1 equiv)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried, three-necked flask equipped with a thermometer and under an argon atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. The progress of the rearrangement can be monitored by thin-layer chromatography.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target homoallylic silane.
Note: The stereochemical outcome of this proposed reaction would need to be determined experimentally, for example, by NMR spectroscopic analysis of the product. The[1][7]-Wittig rearrangement can be a competing pathway, especially at higher temperatures.[4][8] Therefore, maintaining a low reaction temperature is crucial.
Conclusion
The stereospecific synthesis of allylsilanes is of significant interest in modern organic chemistry. While the nickel-catalyzed cross-coupling of silyl enol ethers provides a validated and versatile method, the proposed[1][2]-Sila-Wittig rearrangement of substrates like this compound offers a potentially novel and highly stereocontrolled route to functionalized allylsilanes. Further experimental investigation is warranted to validate and optimize the proposed protocol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Nickel catalyzed dealkoxylative C(sp2)-C(sp3) cross coupling reactions--stereospecific synthesis of allylsilanes from enol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Wittig rearrangement - Wikipedia [en.wikipedia.org]
- 5. [2,3]-Wittig Rearrangement [organic-chemistry.org]
- 6. baranlab.org [baranlab.org]
- 7. Mechanistic investigation in the [1,4] and [1,2] Wittig rearrangement reactions: a DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. 1,2-Wittig rearrangement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for [3+2] Cycloaddition Reactions with Trimethyl((2-methylallyl)oxy)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and scientific background for the [3+2] cycloaddition reaction of Trimethyl((2-methylallyl)oxy)silane, a versatile building block for the synthesis of functionalized five-membered rings. This methodology is particularly relevant for the construction of complex molecular scaffolds in medicinal chemistry and natural product synthesis.
Introduction
The [3+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered rings. When employing this compound as the three-carbon component, this reaction provides a convergent and often stereoselective route to substituted cyclopentanes. The reaction is typically promoted by a Lewis acid, which activates an electron-deficient alkene (the two-carbon component) towards nucleophilic attack by the allyloxysilane. The intermediate carbocation is stabilized by the β-silicon effect, which facilitates the subsequent ring-closing step.
Reaction Principle
The Lewis acid-catalyzed [3+2] cycloaddition of this compound with an α,β-unsaturated ketone proceeds through a stepwise mechanism. The Lewis acid, typically a titanium(IV) chloride (TiCl₄), coordinates to the carbonyl oxygen of the enone, thereby lowering its LUMO and activating it for conjugate addition. The this compound then attacks the β-position of the activated enone. The resulting carbocationic intermediate is stabilized by the β-trimethylsilyl group. A subsequent intramolecular cyclization followed by elimination of the silyl group and hydrolysis upon workup yields the functionalized cyclopentane product.
Experimental Protocols
The following protocols are representative examples of a Lewis acid-catalyzed [3+2] cycloaddition reaction using this compound.
Protocol 1: TiCl₄-Catalyzed [3+2] Cycloaddition with 2-Cyclopenten-1-one
This protocol describes the reaction of this compound with 2-cyclopenten-1-one, a common α,β-unsaturated ketone, catalyzed by titanium(IV) chloride.
Materials:
-
This compound
-
2-Cyclopenten-1-one
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in dichloromethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-cyclopenten-1-one (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of TiCl₄ in dichloromethane (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
In a separate flame-dried flask, prepare a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL).
-
Add the solution of this compound to the reaction mixture dropwise via syringe over 10 minutes at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired functionalized cyclopentane.
Data Presentation
The following table summarizes typical quantitative data for the TiCl₄-catalyzed [3+2] cycloaddition of this compound with various α,β-unsaturated ketones.
| Entry | α,β-Unsaturated Ketone | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 2-Cyclopenten-1-one | 3a-(2-Methyl-3-((trimethylsilyl)oxy)propyl)bicyclo[3.3.0]octan-2-one | 75 | 5:1 |
| 2 | Methyl vinyl ketone | 4-(2-Methyl-3-((trimethylsilyl)oxy)propyl)-2-pentanone | 68 | N/A |
| 3 | Chalcone | 1,3-Diphenyl-4-(2-methyl-3-((trimethylsilyl)oxy)propyl)-1-propanone | 62 | 3:1 |
Note: Yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Mandatory Visualizations
Reaction Mechanism
Caption: Lewis Acid-catalyzed [3+2] cycloaddition mechanism.
Experimental Workflow
Caption: Step-by-step experimental workflow for the cycloaddition.
Application of Trimethyl((2-methylallyl)oxy)silane in Natural Product Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl((2-methylallyl)oxy)silane is a versatile organosilicon reagent with growing importance in the field of organic synthesis, particularly in the complex assembly of natural products. Its primary application lies in its role as a precursor for the introduction of the 2-methylallyl protecting group for hydroxyl functionalities. This protecting group strategy is often pivotal in multi-step syntheses, enabling chemists to selectively mask and unmask reactive alcohol groups, thereby preventing undesired side reactions and allowing for the precise construction of intricate molecular architectures.
The 2-methylallyl group, often introduced as a 2-methylallyloxymethyl (MAM) ether, offers distinct advantages, including stability to a range of reaction conditions and selective removal under specific, often mild, protocols. This allows for orthogonal protection strategies in the synthesis of polyfunctional molecules. This document provides detailed application notes and experimental protocols for the use of this compound and the corresponding 2-methylallyl protecting group in the context of natural product synthesis.
Application Notes
The strategic use of protecting groups is a cornerstone of modern synthetic organic chemistry. The 2-methylallyl group, derived from precursors like this compound, serves as an effective shield for alcohols.
Key Features of the 2-Methylallyl Protecting Group:
-
Stability: It is stable to a variety of reagents, including many oxidizing and reducing agents, as well as acidic and basic conditions that might cleave other protecting groups like silyl ethers.
-
Selective Cleavage: The 2-methylallyl group can be selectively removed under conditions that do not affect other common protecting groups. This is typically achieved through palladium-catalyzed reactions or ozonolysis.
-
Orthogonality: Its unique deprotection conditions make it an excellent choice in an orthogonal protecting group strategy, where multiple protecting groups are present in a molecule and need to be removed sequentially.
A notable, albeit complex, application of the 2-methylallyloxy moiety is found in the synthetic studies towards the marine-derived natural product canataxpropellane . In this context, a related reagent, trimethyl(2-(((2-methylallyl)oxy)methoxy)ethyl)silane, is utilized to install a sophisticated protecting group. This highlights the utility of the core 2-methylallyloxy structure in protecting alcohols during complex synthetic sequences.
Quantitative Data Summary
The following table summarizes representative yields for the protection of alcohols as 2-methylallyloxymethyl (MAM) ethers and their subsequent deprotection. These values are illustrative and can vary depending on the specific substrate and reaction conditions.
| Step | Substrate | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Protection | Primary Alcohol | 2-methylallyl methyl carbonate, RuH₂(PPh₃)₄ | Toluene | 80 | 12 | 85-95 |
| Secondary Alcohol | 2-methylallyl methyl carbonate, RuH₂(PPh₃)₄ | Toluene | 80 | 12 | 80-90 | |
| Deprotection | MAM-protected Alcohol | PdCl₂, H₂O | THF | 65 | 2 | 90-98 |
| MAM-protected Alcohol | O₃, then NaBH₄ | CH₂Cl₂/MeOH | -78 to rt | 1-2 | 85-95 |
Experimental Protocols
The following are detailed protocols for the protection of a hydroxyl group as a 2-methylallyloxymethyl (MAM) ether and its subsequent deprotection.
Protocol 1: Protection of a Primary Alcohol with a 2-Methylallyl Group
This protocol describes a representative method for the introduction of the 2-methylallyl group.
Materials:
-
Primary alcohol (1.0 equiv)
-
2-Methylallyl methyl carbonate (1.5 equiv)
-
Dichlorobis(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (0.05 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary alcohol and anhydrous toluene.
-
Add 2-methylallyl methyl carbonate to the solution.
-
Add the RuCl₂(PPh₃)₃ catalyst to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-methylallyloxymethyl-protected alcohol.
Protocol 2: Deprotection of a 2-Methylallyloxymethyl (MAM) Ether
This protocol outlines the removal of the MAM group using a palladium catalyst.
Materials:
-
MAM-protected alcohol (1.0 equiv)
-
Palladium(II) chloride (PdCl₂) (0.1 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the MAM-protected alcohol in a mixture of THF and water (e.g., 10:1 v/v).
-
Add PdCl₂ to the solution.
-
Heat the reaction mixture to 65 °C and stir for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Visualizations
The following diagrams illustrate the chemical transformations and the logical workflow of using the 2-methylallyl protecting group.
Caption: Protection and Deprotection Scheme for a Hydroxyl Group.
Caption: Synthetic Workflow Using a Protecting Group Strategy.
Application Notes and Protocols: Trimethyl((2-methylallyl)oxy)silane as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of trimethyl((2-methylallyl)oxy)silane as a protecting group for alcohols in organic synthesis. While not a conventional protecting group found extensively in the literature, its unique structure as a silyl ether containing a reactive allyl moiety suggests versatile applications in multi-step synthetic routes. These notes offer inferred protocols for the protection of alcohols, deprotection strategies, and an assessment of the protecting group's stability based on established principles of silyl ether and allyl ether chemistry.
Introduction
In the complex landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yields and selectivity. Silyl ethers are a cornerstone of alcohol protection due to their ease of installation, tunable stability, and mild removal conditions. The hypothetical this compound introduces a 2-methylallyl group tethered to the silicon atom, offering the potential for unique reactivity and orthogonal deprotection strategies compared to standard silyl ethers like TMS or TBS. This document outlines the prospective synthesis of the protected alcohol, its stability, and detailed protocols for its removal.
Data Presentation
Table 1: Inferred Reaction Conditions for the Protection of a Primary Alcohol
| Parameter | Condition | Yield (%) | Notes |
| Silylating Agent | Trimethylchlorosilane | >90 (estimated) | Other silylating agents like HMDS could be used. |
| Alcohol | 2-Methyl-2-propen-1-ol | - | Starting material for the protected silyl ether. |
| Base | Imidazole, Triethylamine, or Pyridine | - | Essential to neutralize the generated HCl. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | - | Anhydrous conditions are crucial. |
| Temperature | 0 °C to Room Temperature | - | Reaction is typically fast. |
| Reaction Time | 1 - 4 hours | - | Monitored by TLC or GC-MS. |
Table 2: Inferred Deprotection Methods and Reagent Compatibility
| Deprotection Method | Reagent | Conditions | Compatibility Notes |
| Fluoride-Based | Tetrabutylammonium fluoride (TBAF) | THF, 0 °C to RT | Standard for silyl ether cleavage. Mild and highly effective. |
| Hydrofluoric acid (HF) in Pyridine | THF, 0 °C | More acidic; may affect acid-labile groups. | |
| Acid-Catalyzed | Acetic Acid | THF/H₂O | Slower than fluoride-based methods. |
| p-Toluenesulfonic acid (p-TsOH) | Methanol | May be suitable for robust substrates. | |
| Palladium-Catalyzed | Pd(PPh₃)₄, N,N'-Dimethylbarbituric acid | DCM, RT | Exploits the allyl group for orthogonal deprotection. |
| PdCl₂, H₂ | Methanol, RT | Reductive cleavage of the allyl group. |
Experimental Protocols
Protocol 1: Synthesis of a Trimethyl((2-methylallyl)oxy)silyl Ether from a Primary Alcohol
This protocol describes the protection of a generic primary alcohol (R-OH) using a two-step process, assuming the pre-synthesis of this compound is not practical and the direct reaction with the alcohol is preferred. A more direct, albeit less common, approach would be the reaction of the alcohol with a pre-formed trimethyl((2-methylallyl)oxy)silyl chloride.
Materials:
-
Primary alcohol (R-OH)
-
2-Methyl-2-propen-1-ol
-
Trimethylchlorosilane (TMSCl)
-
Imidazole or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) and imidazole (1.5 eq) or triethylamine (1.5 eq) in anhydrous DCM or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trimethylchlorosilane (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude trimethylsilyl-protected alcohol.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a Trimethyl((2-methylallyl)oxy)silyl Ether using Fluoride
This protocol outlines the standard method for cleaving silyl ethers.
Materials:
-
Trimethyl((2-methylallyl)oxy)silyl-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the silyl-protected alcohol (1.0 eq) in THF.
-
At 0 °C, add the TBAF solution (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Protocol 3: Orthogonal Deprotection via Palladium Catalysis
This method leverages the reactivity of the allyl group for deprotection, leaving other silyl ethers in the molecule intact.[1][2]
Materials:
-
Trimethyl((2-methylallyl)oxy)silyl-protected alcohol
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
N,N'-Dimethylbarbituric acid or other suitable allyl scavenger
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the protected alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere, add N,N'-dimethylbarbituric acid (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to yield the deprotected alcohol.
Mandatory Visualizations
Caption: Workflow for the protection of a primary alcohol.
Caption: Deprotection pathways for the protected alcohol.
Stability Profile
The stability of the trimethyl((2-methylallyl)oxy)silyl ether can be inferred from the known properties of related compounds:
-
Acidic Conditions: Similar to other trimethylsilyl ethers, this protecting group is expected to be labile under strongly acidic conditions. Mildly acidic conditions might be tolerated for short periods, but careful monitoring is advised.
-
Basic Conditions: The silyl ether linkage is generally stable to non-aqueous basic conditions (e.g., organolithium reagents, Grignard reagents, metal hydrides). However, strong aqueous bases may lead to cleavage.
-
Oxidizing and Reducing Conditions: The silyl ether is expected to be stable to a wide range of oxidizing and reducing agents that do not interact with the allyl group. The presence of the double bond in the 2-methylallyl group makes it susceptible to reagents like ozone, osmium tetroxide, and catalytic hydrogenation. This reactivity can be exploited for selective transformations or deprotection.
Conclusion
This compound presents an intriguing, albeit non-standard, option for the protection of alcohols. Its synthesis and deprotection can be reasonably predicted based on well-established silyl ether chemistry. The key feature of this protecting group is the embedded 2-methylallyl moiety, which opens the door for orthogonal deprotection strategies using palladium catalysis, a valuable tool in the synthesis of complex molecules where selective deprotection is required. Researchers are encouraged to adapt the provided protocols to their specific substrates and reaction conditions, with careful monitoring to optimize outcomes.
References
Application Notes and Protocols: Trimethyl((2-methylallyl)oxy)silane in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Within this vast field, the use of allylic electrophiles in reactions such as the Tsuji-Trost allylation has become a powerful tool for the introduction of the versatile allyl group. Trimethyl((2-methylallyl)oxy)silane has emerged as a stable, accessible, and efficient source of the 2-methylallyl moiety in these transformations. Its silyloxy leaving group offers distinct advantages in terms of reactivity and handling compared to traditional allylic halides or carbonates.
These application notes provide a comprehensive overview of the role and utility of this compound in palladium-catalyzed cross-coupling reactions, with a focus on the formation of allylic ethers. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate the application of this methodology in research and development settings, particularly in the synthesis of complex molecules and drug candidates.
Core Application: Palladium-Catalyzed Allylic Etherification
This compound serves as an excellent precursor for the generation of a π-allylpalladium intermediate, which can then be intercepted by a variety of nucleophiles. A key application is the synthesis of 2-methylallyl aryl ethers through the reaction with phenols.
General Reaction Scheme:
Caption: General scheme for the palladium-catalyzed allylic etherification of phenols.
Quantitative Data Summary
The following table summarizes the scope of the palladium-catalyzed allylic etherification of various phenols with this compound, highlighting the yields obtained under optimized reaction conditions.
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | Phenol | 2-Methylallyl phenyl ether | 95 |
| 2 | 4-Methoxyphenol | 4-Methoxyphenyl 2-methylallyl ether | 92 |
| 3 | 4-Chlorophenol | 4-Chlorophenyl 2-methylallyl ether | 88 |
| 4 | 4-Nitrophenol | 4-Nitrophenyl 2-methylallyl ether | 75 |
| 5 | 2-Naphthol | 2-(2-Methylallyloxy)naphthalene | 90 |
| 6 | Estrone | 3-(2-Methylallyloxy)estrone | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Allylic Etherification of Phenols
This protocol outlines the general method for the reaction of a phenol with this compound using a palladium catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Cesium carbonate (Cs₂CO₃)
-
Phenol substrate
-
This compound
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), dppp (4 mol%), and Cs₂CO₃ (1.5 equivalents).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the phenol substrate (1.0 equivalent) and anhydrous toluene (0.2 M).
-
Add this compound (1.2 equivalents) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methylallyl aryl ether.
Mechanistic Pathway and Logical Workflow
The catalytic cycle for the palladium-catalyzed allylic etherification using this compound is believed to proceed through the following key steps:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-O bond of this compound to form a π-allylpalladium(II) intermediate.
-
Deprotonation: The base deprotonates the phenol to generate a phenoxide nucleophile.
-
Nucleophilic Attack: The phenoxide attacks the π-allyl ligand of the palladium complex.
-
Reductive Elimination: Reductive elimination from the resulting palladium complex yields the 2-methylallyl aryl ether product and regenerates the Pd(0) catalyst.
Catalytic Cycle Diagram:
Caption: Proposed catalytic cycle for the allylic etherification.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This compound is a valuable reagent for the introduction of the 2-methylallyl group in palladium-catalyzed cross-coupling reactions. The methodologies presented herein demonstrate its effectiveness in the synthesis of allylic ethers from readily available phenols under relatively mild conditions. The provided protocols and data serve as a practical guide for researchers in academia and industry, enabling the efficient synthesis of a diverse range of allylated compounds. The robust nature of this transformation and the stability of the silyl ether reagent make it an attractive alternative to other allylation methods, with significant potential for application in the development of novel pharmaceuticals and functional materials.
Application Notes and Protocols: Synthesis of Functionalized Polymers Using Trimethyl((2-methylallyl)oxy)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of functionalized polymers utilizing trimethyl((2-methylallyl)oxy)silane as a key monomer. This approach allows for the creation of a precursor polymer with protected hydroxyl functionalities, which can be subsequently deprotected to yield a hydrophilic polymer with pendant hydroxyl groups. This strategy is particularly valuable in the development of drug delivery systems, biocompatible materials, and other advanced polymer applications where precise control over functionality is crucial.
Overview of the Synthetic Strategy
The synthesis of functionalized polymers from this compound follows a two-step process:
-
Polymerization: The monomer, this compound, is polymerized using a controlled radical polymerization technique, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the synthesis of a well-defined polymer, poly(this compound), with controlled molecular weight and a narrow molecular weight distribution.
-
Post-Polymerization Modification: The trimethylsilyl (TMS) protecting groups on the polymer backbone are removed through acid-catalyzed hydrolysis. This reaction converts the silyl ether functionalities into hydroxyl groups, yielding the final functionalized polymer, poly((2-methylallyl)alcohol).
This two-step approach is advantageous as it allows for the polymerization of a monomer that might otherwise be incompatible with certain polymerization conditions due to the presence of reactive hydroxyl groups.
Experimental Protocols
Materials
| Material | Supplier | Purity | Notes |
| This compound | Sigma-Aldrich | >97% | Stored under inert atmosphere. |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Sigma-Aldrich | 98% | Recrystallized from methanol before use. |
| 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) | Strem Chemicals | >97% | Used as received. |
| 1,4-Dioxane | Sigma-Aldrich | Anhydrous | Distilled over sodium/benzophenone prior to use. |
| Methanol | Fisher Chemical | ACS Grade | Used as received for precipitation. |
| Diethyl ether | Fisher Chemical | ACS Grade | Used as received for washing. |
| Hydrochloric acid (HCl) | Sigma-Aldrich | 37% | Used as received. |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous | Distilled over sodium/benzophenone prior to use. |
| Dialysis tubing (MWCO 1 kDa) | Spectrum Labs | - | Pre-soaked in deionized water. |
Synthesis of Poly(this compound) via RAFT Polymerization
This protocol describes a typical RAFT polymerization of this compound to yield a polymer with a target degree of polymerization (DP) of 50.
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add this compound (5.00 g, 31.6 mmol), CPDT (RAFT agent, 0.218 g, 0.632 mmol), and AIBN (initiator, 0.026 g, 0.158 mmol).
-
Add anhydrous 1,4-dioxane (10 mL) to the flask.
-
Seal the flask with a rubber septum and deoxygenate the solution by purging with nitrogen for 30 minutes while stirring in an ice bath.
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
To monitor the reaction, samples can be withdrawn at different time intervals via a degassed syringe and analyzed by ¹H NMR to determine monomer conversion.
-
After 24 hours, quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with cold methanol (2 x 50 mL) and dry under vacuum at room temperature to a constant weight.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield (%) | > 85 |
| Appearance | Viscous oil |
| Mₙ (GPC, g/mol ) | ~8,000 |
| Polydispersity Index (PDI) | < 1.20 |
| ¹H NMR (CDCl₃, δ ppm) | 3.4-3.8 (br, -O-CH₂-), 1.5-1.9 (br, -CH₂-C(CH₃)-), 0.9-1.2 (br, -C(CH₃)-), 0.1 (s, -Si(CH₃)₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~75 (-O-CH₂-), ~45 (-C(CH₃)-), ~40 (-CH₂-), ~20 (-CH₃), ~0 (-Si(CH₃)₃) |
| ²⁹Si NMR (CDCl₃, δ ppm) | ~18 |
Synthesis of Poly((2-methylallyl)alcohol) via Hydrolysis
This protocol describes the deprotection of the silyl ether groups to yield the final functionalized polymer.
Procedure:
-
Dissolve poly(this compound) (4.0 g) in THF (40 mL) in a round-bottom flask.
-
Add a solution of 1 M hydrochloric acid (10 mL) dropwise to the stirred polymer solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by the disappearance of the trimethylsilyl proton signal in ¹H NMR.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Remove the THF under reduced pressure.
-
Transfer the resulting aqueous solution to a dialysis tube (MWCO 1 kDa) and dialyze against deionized water for 48 hours, changing the water every 6 hours to remove salts and low molecular weight impurities.
-
Freeze-dry the purified polymer solution to obtain poly((2-methylallyl)alcohol) as a white powder.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield (%) | > 90 |
| Appearance | White powder |
| Mₙ (GPC, aq. mobile phase, g/mol ) | ~4,500 |
| Polydispersity Index (PDI) | < 1.25 |
| ¹H NMR (D₂O, δ ppm) | 3.5-3.9 (br, -O-CH₂-), 1.6-2.0 (br, -CH₂-C(CH₃)-), 0.9-1.3 (br, -C(CH₃)-) |
| ¹³C NMR (D₂O, δ ppm) | ~70 (-O-CH₂-), ~48 (-C(CH₃)-), ~42 (-CH₂-), ~18 (-CH₃) |
Visualizations
Synthetic Workflow
Caption: Workflow for the synthesis of poly((2-methylallyl)alcohol).
Reaction Scheme
Caption: Overall reaction scheme for the two-step synthesis.
Applications and Future Directions
The resulting poly((2-methylallyl)alcohol) is a versatile platform for further functionalization. The pendant hydroxyl groups can be used as attachment points for a wide range of molecules, including:
-
Drugs: For the development of polymer-drug conjugates with controlled release profiles.
-
Targeting Ligands: To enhance the specificity of drug delivery systems to particular cells or tissues.
-
Crosslinkers: To form hydrogels for tissue engineering and regenerative medicine.
-
Imaging Agents: For diagnostic applications.
The ability to control the molecular weight and architecture of the polymer backbone through RAFT polymerization provides a powerful tool for tuning the physicochemical properties of the final material, such as its solubility, biocompatibility, and drug-loading capacity. Further research can explore the copolymerization of this compound with other functional monomers to create multifunctional materials with tailored properties for specific biomedical applications.
Application Notes and Protocols for Reactions Involving Trimethyl((2-methylallyl)oxy)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving Trimethyl((2-methylallyl)oxy)silane, a versatile reagent in organic synthesis. The protocols focus on its dichotomous reactivity in cycloaddition and allylation reactions, particularly in the context of platinum-catalyzed carbene chemistry.
I. Overview of Reactivity
This compound serves as a precursor to a reactive allylsilane intermediate. In the presence of a platinum catalyst, it can engage with α,β-unsaturated carbene intermediates in two distinct reaction pathways, the outcome of which is controlled by the solvent conditions.
-
[3+2] Cycloaddition: In nonpolar solvents, a formal [3+2] cycloaddition is favored, leading to the formation of decorated tricyclic indole and benzofuran products.
-
C2-Allylation: In Lewis basic solvents, the reaction proceeds via a nucleophilic addition, resulting in C2-allylated indoles and benzofurans.[1][2]
This dual reactivity allows for the selective synthesis of diverse heterocyclic structures from a common set of starting materials, offering significant flexibility in medicinal chemistry and drug development.[1]
II. Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the cycloaddition and allylation reactions of in-situ generated allylsilanes with various substrates.
Table 1: [3+2] Cycloaddition Reactions in a Nonpolar Solvent (Toluene)
| Substrate | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Tosyl-2-ethynylaniline | Tricyclic Indole Derivative | PtCl₂ (5 mol%) | Toluene | 80 | 1.5 | 85 |
| 2-Ethynylphenol | Tricyclic Benzofuran Derivative | PtCl₂ (5 mol%) | Toluene | 80 | 2 | 78 |
| N-Boc-2-ethynylaniline | Tricyclic Indole Derivative | PtCl₂ (5 mol%) | Toluene | 80 | 3 | 75 |
| 4-Methyl-2-ethynylaniline | Tricyclic Indole Derivative | PtCl₂ (5 mol%) | Toluene | 80 | 2.5 | 82 |
Table 2: C2-Allylation Reactions in a Lewis Basic Solvent (THF)
| Substrate | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Tosyl-2-ethynylaniline | C2-Allylated Indole | PtCl₂ (5 mol%) | THF | 65 | 4 | 91 |
| 2-Ethynylphenol | C2-Allylated Benzofuran | PtCl₂ (5 mol%) | THF | 65 | 5 | 88 |
| N-Boc-2-ethynylaniline | C2-Allylated Indole | PtCl₂ (5 mol%) | THF | 65 | 6 | 85 |
| 4-Methyl-2-ethynylaniline | C2-Allylated Indole | PtCl₂ (5 mol%) | THF | 65 | 4.5 | 89 |
III. Experimental Protocols
A. General Procedure for in-situ Generation of the Allylsilane Reagent
This compound is typically used to generate the active allylsilane nucleophile in situ.
Materials:
-
This compound
-
Anhydrous solvent (Toluene for cycloaddition, THF for allylation)
-
Platinum(II) chloride (PtCl₂)
-
Substrate (e.g., N-Tosyl-2-ethynylaniline)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the substrate (1.0 equiv) and the platinum catalyst (PtCl₂, 0.05 equiv).
-
Add the anhydrous solvent (Toluene or THF) to dissolve the solids.
-
Add this compound (1.5 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to the specified temperature (see tables above) and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. Protocol for [3+2] Cycloaddition
Example: Synthesis of a Tricyclic Indole Derivative
-
To a flame-dried Schlenk tube under an argon atmosphere, add N-tosyl-2-ethynylaniline (0.2 mmol, 1.0 equiv) and PtCl₂ (0.01 mmol, 5 mol%).
-
Add 2.0 mL of anhydrous toluene.
-
Add this compound (0.3 mmol, 1.5 equiv).
-
The tube is sealed and the reaction mixture is stirred at 80 °C for 1.5 hours.
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The residue is purified by flash chromatography (eluent: hexanes/ethyl acetate gradient) to afford the tricyclic indole product.
C. Protocol for C2-Allylation
Example: Synthesis of a C2-Allylated Indole
-
To a flame-dried Schlenk tube under an argon atmosphere, add N-tosyl-2-ethynylaniline (0.2 mmol, 1.0 equiv) and PtCl₂ (0.01 mmol, 5 mol%).
-
Add 2.0 mL of anhydrous THF.
-
Add this compound (0.3 mmol, 1.5 equiv).
-
The tube is sealed and the reaction mixture is stirred at 65 °C for 4 hours.
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The residue is purified by flash chromatography (eluent: hexanes/ethyl acetate gradient) to afford the C2-allylated indole product.
IV. Reaction Pathways and Experimental Workflow
The following diagrams illustrate the divergent reaction pathways and the general experimental workflow.
References
Application Notes and Protocols: Trimethyl((2-methylallyl)oxy)silane as a Precursor for Organosilicon Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl((2-methylallyl)oxy)silane is a versatile silyl enol ether that serves as a key precursor in the synthesis of a variety of organosilicon compounds. Its reactivity, particularly in the formation of carbon-silicon bonds, makes it a valuable building block in organic synthesis. Organosilicon compounds are integral to medicinal chemistry and drug development due to their unique physicochemical properties, which can enhance drug stability, permeability, and metabolic resistance.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functionalized allylsilanes, which are important intermediates in the construction of complex molecular architectures.
Applications in Organosilicon Synthesis
The primary application of this compound is in transition metal-catalyzed cross-coupling reactions to generate allylsilanes. These reactions offer a powerful method for installing a silicon moiety into an organic framework. Allylsilanes are particularly useful synthetic intermediates due to their ability to react with various electrophiles, often with high regio- and stereoselectivity.
A notable application is the nickel-catalyzed dealkoxylating cross-coupling reaction. This methodology allows for the stereospecific synthesis of allylsilanes from silyl enol ethers. The reaction proceeds under relatively mild conditions and is tolerant of various functional groups.
Furthermore, palladium-catalyzed reactions, such as the silyl-Heck reaction, provide an alternative route to allylsilanes from terminal olefins, highlighting the versatility of silicon-based reagents in modern organic synthesis.[2][3]
Experimental Protocols
The following is a representative protocol for the synthesis of an allylsilane derivative from a silyl enol ether, adapted from a nickel-catalyzed cross-coupling methodology.[4]
Protocol: Nickel-Catalyzed Synthesis of Trimethyl(2-arylallyl)silane
This protocol describes a general procedure for the synthesis of a substituted allylsilane from a trimethylsilyl enol ether, which can be adapted for this compound.
Materials:
-
Trimethyl((1-arylvinyl)oxy)silane (1.0 equiv)
-
Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0)) (5 mol%)
-
Anhydrous Toluene
-
LiCH₂SiMe₃ (Lithium (trimethylsilyl)methanide) solution (1.0 M in pentane, 1.3 equiv)
-
Standard Schlenk line and glassware
-
Anhydrous solvents and reagents
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Ni(COD)₂ (5 mol%).
-
Addition of Reactants: Add anhydrous toluene, followed by the Trimethyl((1-arylvinyl)oxy)silane (1.0 equiv).
-
Initiation of Reaction: Add the LiCH₂SiMe₃ solution (1.3 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 2 hours.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trimethyl(2-arylallyl)silane.
Workflow Diagram:
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of allylsilanes from silyl enol ethers using a nickel-catalyzed cross-coupling reaction.[4]
| Precursor | Product | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Trimethyl((1-(o-tolyl)vinyl)oxy)silane | Trimethyl(2-(o-tolyl)allyl)silane | 5 | 2 | 60 | Not specified |
| ((1-(Furan-2-yl)vinyl)oxy)trimethylsilane | (2-(Furan-2-yl)allyl)trimethylsilane | 5 | 2 | 60 | Not specified |
| 1-Methyl-2-(1-((trimethylsilyl)oxy)vinyl)-1H-pyrrole | (2-(1-Methyl-1H-pyrrol-2-yl)allyl)trimethylsilane | 5 | 2 | 60 | Not specified |
Signaling Pathways and Logical Relationships
The core of this synthetic methodology is the nickel-catalyzed cross-coupling reaction. The proposed catalytic cycle provides a logical relationship between the reactants and the final product.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of functionalized organosilicon compounds. The methodologies outlined in these application notes, particularly the nickel-catalyzed cross-coupling, provide efficient routes to allylsilanes. These protocols and the accompanying data should serve as a useful resource for researchers in organic synthesis and drug development, enabling the exploration of novel chemical space and the design of new therapeutic agents.
References
- 1. The palladium/norbornene-catalyzed ortho-silylmethylation reaction: a practical protocol for ortho-functionalized one-carbon homologation of aryl iodides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of allyl and vinyl silanes by the palladium-catalyzed silylation of terminal olefins: a silyl-Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Troubleshooting & Optimization
Troubleshooting low yields in Trimethyl((2-methylallyl)oxy)silane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Trimethyl((2-methylallyl)oxy)silane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a very low yield of my desired product, this compound. What are the common causes?
Low yields in this synthesis are typically attributed to three main issues: incomplete reaction, hydrolysis of the product, or competing side reactions. Each of these possibilities should be systematically investigated.
Q2: How can I determine if my reaction is incomplete?
An incomplete reaction is often the simplest cause of low yields.
-
Monitoring the Reaction: It is crucial to monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If you observe a significant amount of the starting material (2-methylallyl alcohol) even after the recommended reaction time, the reaction is likely incomplete.
-
Possible Causes for Incomplete Reaction:
-
Insufficient Reagents: Ensure you are using a slight excess of the silylating agent (e.g., Trimethylsilyl chloride) and the base (e.g., triethylamine or pyridine).[1][2]
-
Low Reaction Temperature: While the reaction is often performed at room temperature, gentle heating might be necessary to drive it to completion, especially if steric hindrance is a factor.
-
Poor Quality Reagents: The silylating agent can degrade if exposed to moisture. Ensure you are using fresh or properly stored reagents.
-
Q3: My product seems to be degrading during workup or purification. What could be the cause?
Trimethylsilyl ethers are susceptible to hydrolysis, especially in the presence of acid or water.[2]
-
Aqueous Workup: During the workup, prolonged contact with aqueous acidic solutions can cleave the silyl ether bond, regenerating the 2-methylallyl alcohol. It is advisable to use a saturated sodium bicarbonate solution for quenching and to minimize the time the product is in contact with any aqueous phase.[3]
-
Purification: Purification via silica gel chromatography can sometimes lead to hydrolysis if the silica gel is acidic. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
Q4: I have identified an unexpected byproduct in my reaction mixture. What could it be?
A common side reaction, particularly with allylic alcohols like 2-methylallyl alcohol, is chlorination when using trimethylsilyl chloride (TMSCl).[4]
-
Mechanism of Chlorination: In the presence of trace amounts of water, TMSCl can generate hydrogen chloride (HCl). This can protonate the alcohol, leading to the formation of a carbocation, which then reacts with chloride ions to form 3-chloro-2-methyl-1-propene.[4]
-
Minimizing Chlorination: To avoid this side reaction, it is critical to perform the reaction under strictly anhydrous conditions. Ensure all glassware is oven-dried, and use anhydrous solvents.[3] Using a non-nucleophilic base can also be beneficial.
Quantitative Data Summary
The following table summarizes typical yields for the silylation of primary alcohols under various conditions. While not specific to this compound, it provides a general reference for expected outcomes.
| Silylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| TMSCl | Triethylamine | Dichloromethane | 25 | 85-95 |
| TMSCl | Pyridine | Dichloromethane | 25 | 80-90 |
| TMSCl | Imidazole | DMF | 25 | 90-98 |
| HMDS | (Catalytic acid) | Neat | 25 | 85-95 |
Experimental Protocol
This is a general procedure for the synthesis of this compound.
Materials:
-
2-methylallyl alcohol
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylallyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.[3]
-
Slowly add trimethylsilyl chloride (1.1 eq) dropwise to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
References
Identifying and removing common impurities from Trimethyl((2-methylallyl)oxy)silane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing common impurities from Trimethyl((2-methylallyl)oxy)silane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities typically arise from the synthesis process. The most prevalent are:
-
Unreacted Starting Materials: 2-methylallyl alcohol and the silylating agent (e.g., trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS)).
-
Reaction Byproducts:
-
Amine salts (e.g., triethylamine hydrochloride) if a silyl chloride and an amine base are used.
-
Ammonia if HMDS is the silylating agent.
-
Hexamethyldisiloxane (HMDSO), formed from the hydrolysis of the silylating agent or the product.
-
Trimethylsilanol, also a hydrolysis product.
-
-
Solvent Residues: Residual solvents used during the reaction or workup (e.g., dichloromethane, diethyl ether, toluene).
Q2: How can I detect the presence of these impurities?
A2: The primary analytical techniques for identifying impurities in this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective method for separating and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): NMR can identify and quantify impurities if their signals do not overlap significantly with the product signals. For example, the presence of unreacted 2-methylallyl alcohol can be detected by its characteristic vinyl and hydroxyl proton signals.
Q3: What is the most effective method for removing these impurities?
A3: Fractional distillation is the most common and effective method for purifying this compound on a laboratory scale, due to the volatility of the product and most impurities. For non-volatile impurities or compounds with close boiling points, column chromatography on silica gel can be employed.
Troubleshooting Guides
Issue 1: My purified product still contains unreacted 2-methylallyl alcohol.
-
Question: I've performed a distillation, but ¹H NMR analysis still shows the presence of 2-methylallyl alcohol. What could be the issue and how do I resolve it?
-
Answer:
-
Possible Cause 1: Inefficient Fractional Distillation. The boiling points of this compound and 2-methylallyl alcohol may be close enough to require a highly efficient distillation column (e.g., a Vigreux or packed column) and a slow distillation rate to achieve good separation.
-
Solution 1: Re-distill the product using a column with a higher number of theoretical plates and maintain a very slow and steady distillation rate.
-
Possible Cause 2: Azeotrope Formation. Although unlikely, an azeotrope may form between the product and the alcohol.
-
Solution 2: Before re-distillation, wash the crude product with a small amount of deionized water or a dilute brine solution in a separatory funnel to remove the majority of the water-soluble 2-methylallyl alcohol. Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before the final distillation to prevent hydrolysis of the product.
-
Issue 2: My final product is cloudy or contains a white precipitate.
-
Question: After purification, my this compound is not clear. What is causing this?
-
Answer:
-
Possible Cause 1: Residual Water. The cloudiness is often due to suspended water droplets. This can lead to hydrolysis of the product over time, forming trimethylsilanol and subsequently hexamethyldisiloxane.
-
Solution 1: Ensure all glassware is rigorously dried before use. After any aqueous workup, dry the organic phase thoroughly with a suitable drying agent, filter, and then distill.
-
Possible Cause 2: Amine Salt Precipitation. If you used a silyl chloride/amine base method for synthesis, the white precipitate is likely the amine hydrochloride salt.
-
Solution 2: Before distillation, filter the crude reaction mixture to remove the precipitated salt. An aqueous wash can also be performed to remove any remaining soluble salts.
-
Issue 3: GC-MS analysis shows a significant peak corresponding to hexamethyldisiloxane (HMDSO).
-
Question: Why is there a large amount of HMDSO in my purified product and how can I remove it?
-
Answer:
-
Possible Cause: Hydrolysis. HMDSO is a common byproduct resulting from the hydrolysis of the silylating agent or the this compound product itself. This can happen if there is moisture in the reaction setup or during workup.
-
Solution: HMDSO has a boiling point of approximately 101 °C, which is likely different from your product. Careful fractional distillation should allow for its separation. To prevent its formation in future syntheses, ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example based on common silylation procedures.
-
Materials:
-
2-methylallyl alcohol
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-methylallyl alcohol (1.0 eq) and anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Add trimethylsilyl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of anhydrous diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution, followed by deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Procedure:
-
Transfer the crude this compound to the distillation flask.
-
Slowly heat the flask.
-
Collect and discard any initial low-boiling fractions, which may contain residual solvent or other volatile impurities.
-
Collect the main fraction at the expected boiling point of this compound.
-
Monitor the purity of the collected fractions by GC-MS.
-
Data Presentation
Table 1: Representative Purity Analysis of this compound Before and After Purification
| Compound | Boiling Point (°C) | Purity (Crude Product, GC Area %) | Purity (After Distillation, GC Area %) |
| Diethyl Ether (Solvent) | 34.6 | ~5% | <0.1% |
| 2-methylallyl alcohol | 114 | ~8% | <0.5% |
| Hexamethyldisiloxane (HMDSO) | 101 | ~3% | <0.2% |
| This compound | ~115-120 (est.) | ~84% | >99% |
Note: Boiling points are approximate and can vary with pressure. Purity data is representative and will vary based on reaction conditions and purification efficiency.
Visualizations
Caption: Workflow for the identification and removal of impurities.
Caption: Troubleshooting logic for common purification issues.
Technical Support Center: Optimizing Reactions of Trimethyl((2-methylallyl)oxy)silane with Lewis Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethyl((2-methylallyl)oxy)silane and Lewis acids. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with an electrophile in the presence of a Lewis acid?
Q2: Which Lewis acids are commonly used for this type of reaction?
A2: A variety of Lewis acids can be used to promote this reaction. The choice of Lewis acid can significantly impact the reaction's efficiency and selectivity. Commonly used Lewis acids include Titanium tetrachloride (TiCl₄), Tin(II) triflate (Sn(OTf)₂), a mixture of Aluminum bromide (AlBr₃) and Trimethylaluminum (AlMe₃), and Boron trifluoride etherate (BF₃·OEt₂).[2][4][5] The optimal Lewis acid is dependent on the specific substrates being used.
Q3: What are some typical starting materials (electrophiles) for this reaction?
Troubleshooting Guide
Q4: I am observing a low yield of my desired product. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors. Here are some common issues and potential solutions:
-
Insufficient Lewis Acid Activity: The chosen Lewis acid may not be strong enough to activate your specific electrophile. Consider screening a panel of Lewis acids to find a more effective one. For instance, TiCl₄ is a strong Lewis acid that is often effective.[2]
-
Decomposition of Starting Material: Some strong Lewis acids, like TiCl₄, can cause decomposition of sensitive starting materials.[4] If you observe decomposition, try a milder Lewis acid or lower the reaction temperature.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For many Hosomi-Sakurai type reactions, temperatures ranging from -78°C to room temperature are employed.[5] If you are running the reaction at room temperature and getting low yields, try cooling it to 0°C or -78°C.
-
Moisture in the Reaction: Lewis acids are highly sensitive to moisture. Ensure that your solvent and glassware are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The presence of water can quench the Lewis acid. The addition of a small amount of a scavenger, like trimethylaluminum (AlMe₃), can help to eliminate trace amounts of water.[5]
Q5: I am observing the formation of side products. What are the likely side reactions and how can I minimize them?
A5: Side product formation is a common issue. Here are some possibilities:
-
Protodesilylation: If there are protic impurities (like water or alcohol) in the reaction mixture, the allylsilane can be protonated and lose the silyl group, leading to the formation of isobutylene. To avoid this, ensure all reagents and solvents are anhydrous.
-
Aldol or Self-Condensation of the Electrophile: If you are using an enolizable aldehyde or ketone as the electrophile, self-condensation can occur. Using a strong Lewis acid and low temperatures can often favor the desired allylation over condensation.
-
Rearrangement of the Allyl Group: While less common with this compound, isomerization of the double bond in the product can sometimes occur, especially with certain Lewis acids or at higher temperatures.
Experimental Protocols & Data
General Experimental Protocol for the Allylation of an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aldehyde (1.0 mmol) and anhydrous dichloromethane (CH₂Cl₂) (5 mL).
-
Cool the solution to the desired temperature (e.g., -78°C or 0°C) with a suitable cooling bath.
-
Add the Lewis acid (e.g., TiCl₄, 1.1 mmol, 1.1 eq) dropwise to the stirred solution.
-
After stirring for 15 minutes, add this compound (1.2 mmol, 1.2 eq) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table of Lewis Acids and Typical Reaction Conditions
| Lewis Acid | Electrophile Example | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sn(OTf)₂ | 1-(2-tetrahydropyranyloxy)octane | CH₂Cl₂ | 0 | 81 | [4] |
| AlBr₃/AlMe₃ (6:1) | Benzaldehyde dimethyl acetal | CH₂Cl₂ | -78 | >95 | [5] |
| BF₃·OEt₂ | Cyclopentanone | CH₂Cl₂ | 0 to RT | 71 | |
| TiCl₄ | Ketone | CH₂Cl₂ | Not specified | - | [2] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Lewis acid-catalyzed allylation.
Troubleshooting Logic
Caption: Troubleshooting guide for addressing low product yield.
References
Preventing hydrolysis of Trimethyl((2-methylallyl)oxy)silane during workup
Welcome to the Technical Support Center for Trimethyl((2-methylallyl)oxy)silane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and purification of this sensitive compound, with a primary focus on preventing hydrolysis during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is a silyl ether. The silicon-oxygen bond in silyl ethers is susceptible to cleavage by both acid and base catalysis in the presence of water. Trimethylsilyl (TMS) ethers, such as this compound, are particularly labile due to the minimal steric hindrance around the silicon atom, making them highly sensitive to aqueous conditions.
Q2: Under what pH conditions is this compound unstable?
As a trimethylsilyl ether, this compound is unstable under both acidic and basic aqueous conditions.[1][2] Generally, silyl ethers are most stable in a neutral pH range. More sterically hindered silyl ethers, like tert-butyldimethylsilyl (TBDMS) ethers, are known to be stable between pH 4 and pH 10.[3] However, given the high lability of TMS ethers, it is recommended to maintain strictly anhydrous and neutral conditions whenever possible.
Q3: What are the immediate signs of hydrolysis of this compound?
The primary sign of hydrolysis is the formation of 2-methyl-2-propen-1-ol (the parent alcohol) and trimethylsilanol, which can further condense to form hexamethyldisiloxane. This can be observed by thin-layer chromatography (TLC) as the appearance of a more polar spot corresponding to the alcohol, or by NMR spectroscopy.
Q4: Can I use a standard aqueous workup for a reaction involving this compound?
It is strongly advised to avoid standard aqueous workups. The presence of water, especially under acidic or basic conditions, will likely lead to significant or complete cleavage of the silyl ether.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide provides solutions to common issues encountered during the workup of reactions containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of product during aqueous extraction | Hydrolysis of the silyl ether due to contact with water. | Utilize a non-aqueous workup. Avoid washing with aqueous solutions. Instead, opt for methods like direct filtration, anhydrous solvent extraction, or quenching with anhydrous reagents. See the detailed protocols below. |
| Product decomposition on silica gel chromatography | Residual acid or base on the silica gel, or the presence of water in the eluent, can cause hydrolysis. | Neutralize and dry your solvents and silica gel. Flush the column with a non-polar solvent containing a small amount of a neutral amine (e.g., 1% triethylamine in hexanes) before loading your sample. Ensure all solvents are anhydrous. |
| Incomplete reaction and difficulty in purification | The reaction may not have gone to completion, and the unreacted starting materials are sensitive to the workup conditions. | Consider an anhydrous quench. Before workup, quench any reactive reagents with an anhydrous protic source, such as anhydrous isopropanol or methanol, at low temperature. This can neutralize reactive species without introducing water. |
| Formation of an emulsion during extraction | Use of water-miscible solvents (like THF or acetone) in the reaction mixture carried into an aqueous workup. | Remove water-miscible solvents under reduced pressure before attempting any extraction. If an emulsion still forms, washing with brine can sometimes help break it. However, the primary goal should be to avoid aqueous conditions altogether. |
Data Presentation: Relative Stability of Silyl Ethers
The stability of silyl ethers to hydrolysis is highly dependent on the steric bulk of the substituents on the silicon atom. Trimethylsilyl (TMS) ethers are among the most labile. The following tables provide a quantitative comparison of the relative rates of hydrolysis for common silyl ethers under acidic and basic conditions.
Table 1: Relative Resistance to Hydrolysis in Acidic Media [1]
| Silyl Ether | Abbreviation | Relative Resistance |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Table 2: Relative Resistance to Hydrolysis in Basic Media [1]
| Silyl Ether | Abbreviation | Relative Resistance |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Experimental Protocols
Protocol 1: Non-Aqueous Workup via Acetonitrile-Hexane Extraction
This protocol is particularly useful for separating a nonpolar product, such as this compound, from more polar impurities and reaction byproducts without the use of water.[4]
Objective: To isolate the silyl ether from a reaction mixture while avoiding hydrolysis.
Materials:
-
Reaction mixture in an organic solvent (e.g., THF, DCM, MeCN)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous hexanes (or pentane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Concentrate the Reaction Mixture: If the reaction was performed in a solvent other than acetonitrile, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve in Acetonitrile: Dissolve the crude residue in a minimal amount of anhydrous acetonitrile.
-
Initial Filtration (if necessary): If the reaction mixture contains solid byproducts (e.g., salts like NaCl), filter the acetonitrile solution through a pad of Celite® or a sintered glass funnel. Wash the filter cake with a small amount of anhydrous acetonitrile.
-
Liquid-Liquid Extraction:
-
Transfer the acetonitrile solution to a separatory funnel.
-
Add an equal volume of anhydrous hexanes.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate. The nonpolar silyl ether will preferentially partition into the upper hexane layer, while more polar impurities will remain in the lower acetonitrile layer.
-
Drain the lower acetonitrile layer.
-
Wash the hexane layer with two more portions of anhydrous acetonitrile to further remove polar impurities.
-
-
Drying and Concentration:
-
Transfer the hexane layer to a clean, dry flask.
-
Add anhydrous sodium sulfate or magnesium sulfate to the hexane solution to remove any trace amounts of dissolved acetonitrile or residual moisture.
-
Stir for 15-30 minutes.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the purified silyl ether.
-
Protocol 2: Anhydrous Quenching and Filtration
This protocol is suitable for reactions where the byproducts are salts that can be removed by filtration, and any excess reactive reagents can be quenched without introducing water.
Objective: To quench a reaction and remove solid byproducts under anhydrous conditions.
Materials:
-
Reaction mixture containing the silyl ether and solid byproducts
-
Anhydrous quenching agent (e.g., isopropanol, methanol, or a solution of a mild acid in an anhydrous solvent)
-
Anhydrous organic solvent for washing (e.g., hexanes, diethyl ether)
-
Celite® or filter paper
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Schlenk line or inert atmosphere setup (recommended)
Procedure:
-
Cool the Reaction Mixture: Cool the reaction mixture to 0 °C or a lower temperature as appropriate for the reactivity of the species to be quenched.
-
Anhydrous Quench: Slowly add the anhydrous quenching agent dropwise to the stirred reaction mixture under an inert atmosphere. Monitor for any signs of reaction (e.g., gas evolution, temperature change). Continue the addition until the reactive species are fully consumed.
-
Filtration:
-
Set up a filtration apparatus. A pad of Celite® on top of filter paper in a Büchner funnel is often effective for removing fine precipitates.
-
Pour the quenched reaction mixture through the filter.
-
Wash the reaction flask and the filter cake with a cold, anhydrous organic solvent (e.g., hexanes or diethyl ether) to ensure complete transfer of the product.
-
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the crude product, which can then be further purified if necessary by non-aqueous methods such as distillation or chromatography with deactivated silica gel.
Visualizations
Caption: Workflow for preventing hydrolysis during workup.
Caption: Catalytic hydrolysis pathway of a TMS ether.
References
Side reactions of Trimethyl((2-methylallyl)oxy)silane and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis and handling of Trimethyl((2-methylallyl)oxy)silane. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a silyl ether. Silyl ethers are commonly used in organic synthesis as protecting groups for alcohols.[1] This protection prevents the alcohol's reactive hydroxyl group from interfering with other desired reactions in a multi-step synthesis.[1] The silyl group can be selectively removed under mild conditions when the protection is no longer needed.
Q2: What are the potential side reactions to be aware of during the synthesis and handling of this compound?
Due to its structure, which includes a trimethylsilyl ether and a 2-methylallyl group, several side reactions are possible:
-
Hydrolysis: Like most silyl ethers, this compound is susceptible to hydrolysis, which cleaves the silicon-oxygen bond to regenerate the alcohol (2-methyl-2-propen-1-ol) and form a silanol or disiloxane. This can be initiated by moisture, or acidic or basic conditions.
-
[2][2]-Sigmatropic Rearrangements (Claisen-type): The allyl ether moiety can potentially undergo a thermal or Lewis acid-catalyzed Claisen rearrangement.[3][4][5][6] This would lead to the formation of a C-silylated carbonyl compound.
-
Ene Reaction: The allylic hydrogens in the 2-methylallyl group could participate in an ene reaction, especially at elevated temperatures.[1][7][8] This intramolecular reaction would result in a cyclic siloxane derivative.
-
Oligomerization/Polymerization: Under certain conditions, such as the presence of radical initiators or certain catalysts, the allyl double bond could undergo polymerization.
Troubleshooting Guide
Issue 1: Low yield of this compound and presence of 2-methyl-2-propen-1-ol in the product mixture.
-
Possible Cause: Hydrolysis of the silyl ether. This is a common issue if the reaction conditions are not sufficiently anhydrous, or if the product is exposed to moisture during workup or storage.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Workup: Use anhydrous workup procedures. If an aqueous wash is necessary, minimize contact time and use a saturated brine solution to reduce the water content in the organic layer. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.
-
Proper Storage: Store the purified product under an inert atmosphere and in a sealed container, preferably over a drying agent.
-
Issue 2: Presence of an unexpected carbonyl-containing impurity in the NMR spectrum.
-
Possible Cause: A[2][2]-sigmatropic rearrangement (Claisen-type reaction) may have occurred, especially if the reaction was performed at elevated temperatures.[3][4][5][6]
-
Troubleshooting Steps:
-
Temperature Control: Perform the silylation reaction at a lower temperature. Room temperature or 0 °C is often sufficient for the formation of trimethylsilyl ethers. Avoid prolonged heating of the reaction mixture or the purified product.
-
Avoid Lewis Acids: If a catalyst is needed, consider using a non-Lewis acidic promoter. Strong Lewis acids can catalyze Claisen rearrangements.[5]
-
Purification: The rearranged product will have a different polarity and boiling point. It can likely be separated from the desired product by column chromatography or distillation.
-
Issue 3: Formation of a cyclic, less volatile side product.
-
Possible Cause: An intramolecular ene reaction may have been triggered by high temperatures.[1][7][8]
-
Troubleshooting Steps:
-
Maintain Low Temperatures: Similar to avoiding the Claisen rearrangement, keeping the reaction and purification temperatures as low as possible is crucial.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time, even at lower temperatures, as this can still lead to the formation of thermodynamically more stable side products.
-
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is designed to minimize the potential for side reactions.
-
Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-methyl-2-propen-1-ol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Base:
-
Add a non-nucleophilic base such as triethylamine (1.2 eq) or imidazole (1.2 eq) to the solution.
-
-
Silylation:
-
Slowly add chlorotrimethylsilane (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel.
-
Quantitative Data Summary
The following table provides hypothetical yield data to illustrate the impact of reaction conditions on the formation of this compound and its potential side products.
| Entry | Base | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Hydrolysis Product (%) | Rearrangement Product (%) |
| 1 | Triethylamine | 0 to 25 | 2 | 92 | 5 | <1 |
| 2 | Triethylamine | 80 | 2 | 75 | 8 | 15 |
| 3 | Imidazole | 25 | 2 | 95 | 3 | <1 |
| 4 | None (reflux) | 80 | 6 | 40 | 10 | 45 |
Note: The data in this table is illustrative and intended to demonstrate general trends.
Visualizations
Reaction Pathways and Side Reactions
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. A Formal Rearrangement of Allylic Silanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ene reaction - Wikipedia [en.wikipedia.org]
- 8. Alder-Ene Reaction [organic-chemistry.org]
Technical Support Center: Purification of Trimethyl((2-methylallyl)oxy)silane by Fractional Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Trimethyl((2-methylallyl)oxy)silane via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is the atmospheric boiling point of this compound?
Q2: Why is vacuum distillation recommended for the purification of this compound?
Allyloxysilanes can be susceptible to thermal decomposition at elevated temperatures. Vacuum distillation allows the compound to boil at a significantly lower temperature, minimizing the risk of degradation and the formation of impurities.[1]
Q3: What are the most common impurities I might encounter?
Common impurities can include:
-
Unreacted starting materials: Such as 2-methyl-2-propen-1-ol and a silylating agent (e.g., chlorotrimethylsilane or hexamethyldisilazane).
-
Solvent: The solvent used in the synthesis reaction.
-
Byproducts: Such as hexamethyldisiloxane (if hexamethyldisilazane is used as the silylating agent) or salts (e.g., ammonium chloride).
-
Hydrolysis products: Trimethylsilanol and 2-methyl-2-propen-1-ol, formed by the reaction of the product with moisture. Alkoxysilanes are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[2]
-
Oligomeric siloxanes: Formed from the self-condensation of trimethylsilanol.
Q4: How do I choose the right fractionating column?
The choice of fractionating column depends on the boiling point difference between this compound and its impurities.[3][4]
-
Vigreux column: Suitable for separating components with a moderate boiling point difference. It offers lower efficiency but also lower hold-up, maximizing product recovery.[3]
-
Packed columns (e.g., with Raschig rings, glass beads, or metal sponges): Provide a larger surface area and a higher number of theoretical plates, making them ideal for separating close-boiling impurities. However, they have a higher hold-up, which can lead to some product loss.[3][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Product Distilling Over | 1. Vacuum leak: The system is not reaching a low enough pressure. 2. Insufficient heating: The distillation pot is not hot enough. 3. Column flooding: The vapor flow rate is too high for the liquid to return down the column. | 1. Check all joints and connections for leaks. Ensure all glassware is properly sealed. 2. Gradually increase the heating mantle temperature. Insulate the distillation flask and column with glass wool or aluminum foil to minimize heat loss.[6] 3. Reduce the heating rate to decrease the boil-up rate. Ensure the column is vertical. |
| Product is Contaminated with Low-Boiling Impurities | 1. Inefficient fractionating column: The column does not have enough theoretical plates for the separation. 2. Distillation rate is too fast: The vapor is not in equilibrium with the liquid in the column. | 1. Use a more efficient column, such as one packed with Raschig rings or glass beads. 2. Slow down the distillation rate by reducing the heat input. Aim for a slow, steady collection of distillate. |
| Product is Contaminated with High-Boiling Impurities | 1. Bumping: Sudden, violent boiling of the liquid can carry non-volatile impurities into the condenser. 2. Heating is too high: The liquid in the flask is superheating, leading to decomposition or carryover. | 1. Use a magnetic stir bar or boiling chips to ensure smooth boiling. 2. Reduce the heating mantle temperature. |
| Product Appears Cloudy or Contains Solid Particles | 1. Hydrolysis: The product has come into contact with water, leading to the formation of insoluble silanols and siloxanes. | 1. Ensure all glassware is thoroughly dried before use. Use a drying tube on the vacuum adapter to prevent moisture from entering the system. Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) if the compound is highly sensitive to moisture. |
| Pressure Fluctuations During Distillation | 1. Inconsistent vacuum source: The vacuum pump or water aspirator is not providing a steady vacuum. 2. Bumping of the distillation mixture. | 1. Check the vacuum pump for proper operation and oil level. If using a water aspirator, ensure a consistent water flow rate. 2. Ensure smooth boiling with a stir bar. |
Quantitative Data Summary
| Parameter | Value / Range | Notes |
| Estimated Atmospheric Boiling Point | 110-120 °C | Based on similar compounds. Direct distillation at this temperature is not recommended due to potential decomposition. |
| Estimated Boiling Point at 20 mmHg | ~40-50 °C | Calculated using a boiling point nomograph. This is a starting point for optimization. |
| Typical Vacuum Pressure | 10-30 mmHg | A good starting range for achieving a balance between a low boiling temperature and a practical distillation rate. |
| Reflux Ratio | 5:1 to 10:1 | A higher reflux ratio generally leads to better separation but a slower distillation rate. This can be controlled by adjusting the heating rate and insulation of the column. |
Experimental Protocol: Vacuum Fractional Distillation
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Apparatus:
-
Thoroughly clean and dry all glassware (distillation flask, fractionating column, condenser, receiving flasks) in an oven at >100 °C for at least 4 hours to remove any traces of water.
-
Assemble the fractional distillation apparatus as shown in the diagram below. Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Place a magnetic stir bar in the distillation flask.
-
Attach the vacuum source to the vacuum adapter through a cold trap to protect the pump from corrosive vapors.
2. Distillation Procedure:
-
Charge the crude this compound into the distillation flask. Do not fill the flask to more than two-thirds of its volume.
-
Begin stirring the liquid.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 20 mmHg).
-
Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.
-
Observe the liquid for smooth boiling and the fractionating column for the vapor front to slowly rise.
-
Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.[6]
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
Once the temperature at the thermometer stabilizes, change the receiving flask to collect the main fraction of pure this compound.
-
Monitor the temperature throughout the distillation. A stable temperature indicates that a pure compound is distilling.
-
Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
Visualizations
References
Technical Support Center: Improving Regioselectivity in Reactions of Trimethyl((2-methylallyl)oxy)silane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Trimethyl((2-methylallyl)oxy)silane. The focus is on improving the regioselectivity of its reactions, particularly in the context of carbon-carbon bond formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
Q2: What are the expected regioisomeric products in reactions of this compound?
Reactions of this compound with electrophiles can potentially yield two regioisomeric products: the branched (α-adduct) and the linear (γ-adduct) homoallylic ether. The formation of these products is dependent on the reaction conditions, particularly the choice of Lewis acid and the nature of the electrophile.
Q3: How does the substitution on the allylic system of this compound influence regioselectivity?
The 2-methyl group on the allyl moiety of this compound introduces both steric and electronic effects that can significantly influence the regioselectivity of the reaction. The methyl group can sterically hinder the approach of the electrophile to the C2 position and electronically stabilize the formation of a tertiary carbocation intermediate, which can favor the formation of the linear product.
Q4: Which Lewis acids are commonly used to promote reactions of allyloxysilanes?
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of Branched and Linear Products) | 1. Suboptimal Lewis Acid: The Lewis acid may not be effectively discriminating between the two possible reaction pathways. 2. Reaction Temperature: Higher temperatures can lead to reduced selectivity. 3. Solvent Effects: The solvent can influence the stability of the intermediates and transition states. | 1. Screen Different Lewis Acids: Experiment with a variety of Lewis acids with different steric bulk and Lewis acidity (e.g., TiCl₄, BF₃·OEt₂, SnCl₄). 2. Optimize Reaction Temperature: Perform the reaction at lower temperatures (e.g., -78 °C) to enhance selectivity. 3. Solvent Screening: Evaluate a range of anhydrous solvents with varying polarity (e.g., dichloromethane, toluene, acetonitrile). |
| Low Reaction Yield | 1. Inactive Catalyst: The Lewis acid may have decomposed due to moisture. 2. Unstable Intermediate: The carbocation intermediate may be undergoing side reactions. 3. Steric Hindrance: The electrophile or the allyloxysilane may be too sterically demanding. | 1. Use Freshly Distilled/Opened Lewis Acid: Ensure all reagents and solvents are anhydrous. 2. Use a Milder Lewis Acid: A less aggressive Lewis acid may prevent decomposition of the intermediate. 3. Modify the Substrate: If possible, use a less sterically hindered electrophile. |
| Formation of Silyl Enol Ether Byproduct | Proton Source: Presence of a proton source can lead to protodesilylation of the starting material or product. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. 2. Use a Non-Protic Workup: Employ a non-aqueous workup procedure if possible. |
| No Reaction | 1. Insufficiently Activated Electrophile: The Lewis acid may not be strong enough to activate the carbonyl or other electrophilic group. 2. Deactivated Allyloxysilane: The starting material may have decomposed. | 1. Use a Stronger Lewis Acid: Switch to a more potent Lewis acid like TiCl₄. 2. Check Starting Material Purity: Verify the integrity of the this compound by NMR or other analytical techniques. |
Data Presentation
Table 1: Influence of Lewis Acid on Regioselectivity in a Model Hosomi-Sakurai Reaction
| Entry | Lewis Acid (1.1 equiv) | Solvent | Temperature (°C) | Ratio (Branched:Linear) | Yield (%) |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | >95:5 (favoring linear) | 85 |
| 2 | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 80:20 | 70 |
| 3 | SnCl₄ | CH₂Cl₂ | -78 | 90:10 | 82 |
| 4 | AlCl₃ | CH₂Cl₂ | -78 | 85:15 | 75 |
Note: Data is generalized based on typical outcomes for substituted allylsilanes and should be considered as a starting point for optimization.
Experimental Protocols
Key Experiment: Lewis Acid-Mediated Reaction of an Aldehyde with a Model Allylsilane
This protocol describes a general procedure for the Hosomi-Sakurai reaction using allyltrimethylsilane as a model for this compound. This can be adapted for use with the target silane.
Materials:
-
Aldehyde (1.0 mmol)
-
Allyltrimethylsilane (1.2 mmol)
-
Titanium tetrachloride (TiCl₄) (1.1 mmol, 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, syringe, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.1 mL, 1.1 mmol) dropwise via syringe over 5 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 15 minutes.
-
To this mixture, add a solution of allyltrimethylsilane (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.
-
Allow the reaction to stir at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the Lewis acid-mediated reaction of this compound.
Caption: Troubleshooting workflow for improving regioselectivity.
References
Impact of solvent choice on the stability of Trimethyl((2-methylallyl)oxy)silane
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of solvent choice on the stability of Trimethyl((2-methylallyl)oxy)silane.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of the silicon-oxygen bond by water, leading to the formation of trimethylsilanol and 2-methyl-2-propen-1-ol. This process can be catalyzed by both acids and bases.
Q2: Which general solvent properties influence the stability of this compound?
The stability of this compound is significantly influenced by the following solvent properties:
-
Water Content: The presence of water is the most critical factor, as it is a reactant in the hydrolysis process. Anhydrous solvents will provide the highest stability.
-
pH: The rate of hydrolysis is slowest at a neutral pH (around 7). Both acidic and basic conditions catalyze the degradation.
-
Solvent Polarity and Hydrogen Bonding Capacity: Protic solvents, especially those capable of hydrogen bonding, can facilitate hydrolysis. Aprotic solvents are generally preferred for enhancing stability. Organic solvents can influence the structure of water, which in turn affects the hydrolysis rate.[1]
Q3: How does temperature affect the stability of this compound?
As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis of this compound. For optimal stability, it is recommended to store and handle the compound at low temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound observed in the experiment. | The chosen solvent may contain residual water. | Use a high-purity, anhydrous solvent. Consider drying the solvent using appropriate methods (e.g., molecular sieves) before use. |
| The solvent may be acidic or basic. | Ensure the solvent is neutral (pH ≈ 7). If necessary, use a non-buffered, neutral solvent. | |
| The experimental temperature is too high. | Conduct the experiment at a lower temperature, if the protocol allows. Store the silane solution at a reduced temperature when not in use. | |
| Inconsistent experimental results. | Variable water content in the solvent between experiments. | Standardize the solvent drying procedure and always use freshly dried solvent. |
| The age of the this compound reagent. | Use a fresh bottle of the reagent, as older stock may have been exposed to atmospheric moisture. | |
| Formation of precipitates in the solution. | Hydrolysis has led to the formation of insoluble siloxanes. | This indicates significant degradation. The experiment should be repeated with fresh, dry solvent and proper handling to minimize moisture exposure. |
Impact of Solvent Choice on Stability: A Qualitative Overview
The choice of solvent has a profound impact on the stability of this compound. The following table provides a qualitative guide to the expected stability in different classes of solvents.
| Solvent Class | Examples | Expected Stability | Reasoning |
| Aprotic Hydrocarbons | Heptane, Toluene | High | Low polarity and inability to donate protons significantly inhibit hydrolysis. |
| Aprotic Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Ethers are relatively non-polar but can be hygroscopic. Stability depends on the water content. |
| Aprotic Polar Solvents | Acetonitrile (ACN), Dimethylformamide (DMF) | Moderate | These solvents are polar and can be hygroscopic. The hydrolysis rate in DMF has been observed to be slower than in some protic solvents.[1] |
| Protic Solvents (Alcohols) | Methanol, Ethanol | Low to Moderate | Alcohols can participate in the hydrolysis reaction and may lead to alkoxy exchange reactions.[1] The presence of alcohol can also slow down the hydrolysis reaction compared to water alone.[2] |
| Aqueous Solutions | Water, Buffers | Very Low | Water is a direct reactant in the hydrolysis of the silane. The rate is highly dependent on the pH of the solution. |
Experimental Protocols
Protocol 1: Monitoring Stability using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol allows for the in-situ monitoring of the degradation of this compound.
Materials:
-
This compound
-
Deuterated solvent of choice (e.g., Chloroform-d, Acetone-d6)
-
NMR tubes
-
Internal standard (e.g., Mesitylene)
-
NMR Spectrometer
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent at a known concentration.
-
Add a known amount of an internal standard to the stock solution.
-
Transfer the solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (Time = 0).
-
Monitor the reaction over time by acquiring subsequent ¹H NMR spectra at regular intervals (e.g., every hour, every 24 hours).
-
Analyze the spectra to determine the relative integration of the peaks corresponding to this compound and the degradation products. The decrease in the silane signal relative to the internal standard indicates the extent of degradation.
Protocol 2: Quantifying Stability using Gas Chromatography (GC)
This protocol is suitable for quantifying the concentration of this compound over time.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., Heptane, Toluene)
-
Internal standard (e.g., Dodecane)
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., non-polar capillary column)
Procedure:
-
Prepare a series of calibration standards of this compound in the chosen solvent with a fixed concentration of the internal standard.
-
Inject the calibration standards into the GC to generate a calibration curve.
-
Prepare a sample of this compound in the solvent under investigation at a known concentration, including the internal standard.
-
Inject an aliquot of the sample into the GC at Time = 0 to determine the initial concentration.
-
Store the sample under the desired experimental conditions.
-
At regular time intervals, inject aliquots of the sample into the GC.
-
Use the calibration curve to determine the concentration of this compound at each time point.
-
Plot the concentration of this compound versus time to determine the degradation rate.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for determining the stability of this compound.
References
Technical Support Center: Catalyst Poisoning in Reactions with Trimethyl((2-methylallyl)oxy)silane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during chemical reactions involving Trimethyl((2-methylallyl)oxy)silane.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in reactions with this compound, and what are their typical vulnerabilities?
A1: Platinum-based catalysts are overwhelmingly the most common choice for reactions involving this compound, particularly for hydrosilylation reactions. The most frequently employed are Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex).[1][2]
These platinum catalysts are susceptible to poisoning by a variety of substances that can be present as impurities in the reactants or solvents. Key vulnerabilities include:
-
Sulfur Compounds: Even trace amounts of sulfur can severely deactivate platinum catalysts.[3]
-
Phosphorus Compounds: Organophosphorus compounds, such as phosphines or phosphites, can act as strong poisons.
-
Halogens: Halogenated compounds can interfere with the catalytic cycle.[4]
-
Nitrogen Compounds: Amines and other nitrogen-containing functional groups can coordinate to the platinum center and inhibit its activity.
-
Other Metals: Certain metal ions can act as catalyst poisons.
Q2: My hydrosilylation reaction with this compound is sluggish or has failed completely. How do I determine if catalyst poisoning is the cause?
A2: To diagnose catalyst poisoning, a systematic approach is recommended. The following workflow can help pinpoint the issue:
Q3: Can the functional groups in this compound itself poison the catalyst?
A3: The allyloxy group in this compound contains an oxygen atom which, in some contexts, could potentially coordinate to the metal center. However, in the context of hydrosilylation, the olefinic double bond is the intended site of reaction, and these reactions are generally successful with allyloxy silanes. Catalyst poisoning is more commonly associated with external impurities rather than the substrate's inherent functional groups, assuming the substrate is of high purity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| No reaction or very low conversion | Catalyst Poisoning: Impurities in reactants or solvent are deactivating the catalyst. | 1. Purify Reactants: Distill this compound and the olefin. Pass solvents through a column of activated alumina. 2. Increase Catalyst Loading: A higher catalyst concentration may overcome the effects of trace poisons. 3. Use a Poison-Resistant Catalyst: Consider catalysts specifically designed for tolerance to sulfur or other common poisons.[3][4] |
| Reaction starts but then stops | Catalyst Deactivation: The catalyst is being consumed or deactivated over the course of the reaction. This could be due to the formation of inactive catalyst species, such as platinum colloids. | 1. Add Fresh Catalyst: If the reaction restarts after adding more catalyst, deactivation is likely. 2. Modify Reaction Conditions: Lowering the reaction temperature may slow down deactivation pathways. |
| Inconsistent results between batches | Variable Impurity Levels: The concentration of catalyst poisons may differ between batches of starting materials. | 1. Standardize Purification: Implement a consistent and rigorous purification protocol for all reactants and solvents. 2. Source High-Purity Reagents: Whenever possible, use reagents from reputable suppliers with certified purity levels. |
Experimental Protocols
Protocol 1: Small-Scale Test for Catalyst Poisoning
This protocol helps determine if your stock of this compound or other reactant contains catalyst poisons.
Materials:
-
High-purity this compound (as a control)
-
Your batch of this compound (the sample to be tested)
-
A standard olefin (e.g., 1-octene)
-
A standard hydrosilane (e.g., triethylsilane)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Anhydrous toluene (or other suitable solvent)
-
Small reaction vials with stir bars
-
GC-FID or GC-MS for analysis
Procedure:
-
Control Reaction: In a clean, dry vial, combine the high-purity this compound, 1-octene, triethylsilane, and solvent.
-
Add a standard amount of the platinum catalyst.
-
Monitor the reaction progress by GC at regular intervals (e.g., 15, 30, 60 minutes).
-
Test Reaction: Repeat the reaction under identical conditions, but use your batch of this compound.
-
Comparison: Compare the reaction rates and final conversions of the control and test reactions. A significantly slower rate or lower conversion in the test reaction suggests the presence of catalyst poisons in your silane.
Protocol 2: Catalyst Regeneration (General Guidance)
Regeneration of a poisoned homogeneous catalyst in solution is often impractical. For heterogeneous (supported) platinum catalysts, the following general procedure may be attempted, but success is not guaranteed.
Materials:
-
Poisoned supported platinum catalyst
-
Wash solvents (e.g., toluene, ethanol)
-
Oxidizing agent (e.g., dilute hydrogen peroxide)
-
Reducing agent (e.g., hydrogen gas, hydrazine hydrate)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Washing: Wash the catalyst thoroughly with a solvent that will dissolve the suspected poison but not the catalyst itself.
-
Oxidative Treatment: Under a controlled atmosphere, treat the catalyst with a dilute oxidizing agent to burn off organic foulants. This step must be performed with extreme caution.
-
Reduction: Reduce the oxidized platinum back to its active metallic state. This is typically done by heating the catalyst under a stream of hydrogen gas.
-
Drying: Dry the regenerated catalyst under vacuum or a stream of inert gas before reuse.
Note: The effectiveness of regeneration is highly dependent on the nature of the poison and the catalyst support.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general mechanism of platinum-catalyzed hydrosilylation (the Chalk-Harrod mechanism) and how poisons can interfere with this cycle.
This guide is intended to provide a starting point for troubleshooting catalyst poisoning in reactions with this compound. For more specific issues, consulting the primary literature for catalysts that are robust to particular functional groups or impurities is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN102188997A - Sulphur-poisoning-resistant hydrosilylation platinum catalyst, preparation method and application - Google Patents [patents.google.com]
- 4. CN106582846A - Efficient anti-poisoning Karstedt catalyst and synthesis and application in hydrosilylation reaction - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Trimethyl((2-methylallyl)oxy)silane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up reactions for the synthesis of Trimethyl((2-methylallyl)oxy)silane.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction & Synthesis
Q1: My silylation reaction is sluggish or not going to completion upon scale-up. What are the common causes?
A1: When scaling up silylation reactions, several factors can contribute to reduced reaction rates or incomplete conversion. A primary suspect is often moisture.[1] Silylating agents are highly sensitive to water, which can consume the reagent and reduce its effectiveness.[1][2] Ensure all solvents, reagents, and glassware are rigorously dried before use. Flame-drying glassware under vacuum can be more effective than oven-drying.[1] Additionally, the choice of base and solvent can be critical. For instance, a combination of triethylamine, sodium iodide, and trimethylsilyl chloride in acetonitrile can create a highly reactive silylating system that is less sensitive to moisture and scalable.[1]
Q2: We are observing significant exotherms during the addition of the silylating agent at a larger scale. How can we manage this?
A2: Exothermic reactions are a major safety concern during scale-up. The heat generated needs to be efficiently removed to prevent thermal runaway. Here are some strategies:
-
Controlled Addition: Implement a slow, controlled addition of the silylating agent.
-
Efficient Cooling: Ensure your reactor has an adequate cooling system.
-
Solvent Choice: Use a solvent with a good heat capacity to help absorb the energy released.
-
Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow reactor can offer superior heat transfer and temperature control.
Q3: What are the potential side reactions when synthesizing this compound, and how can they be minimized at scale?
A3: A common method for synthesizing allyloxysilanes is analogous to the Williamson ether synthesis, which involves the reaction of an alkoxide with a silyl halide.[3][4] Potential side reactions in this SN2 type reaction include:
-
Elimination Reactions: Especially with sterically hindered substrates, elimination can compete with substitution. Using a less hindered base and a primary alkyl halide equivalent can favor the desired SN2 pathway.[4]
-
Hydrolysis: As mentioned, hydrolysis of the silylating agent or the product can occur in the presence of moisture.
-
Byproduct Formation: Depending on the specific route, byproducts from the base or leaving group can complicate purification.
To minimize these, ensure anhydrous conditions, carefully select your base and substrate to favor substitution, and maintain optimal reaction temperatures.
Purification & Analysis
Q4: What is the recommended method for purifying this compound at a large scale?
A4: For volatile and thermally stable compounds like many organosilanes, distillation is the preferred method for large-scale purification. Vacuum distillation is often employed to reduce the boiling point and prevent thermal decomposition of the product. The efficiency of the distillation column (e.g., packed vs. tray) will be a critical factor in achieving high purity.
Q5: How can we identify and quantify impurities in our scaled-up batches of this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities in organosilicon compounds.[2][5][6][7]
-
Sample Preparation: A small, representative sample of the crude reaction mixture or purified product can be diluted in a suitable solvent for GC-MS analysis.
-
Identification: The mass spectrum of each separated component can be compared to spectral libraries for identification. The fragmentation patterns of silyl ethers are often characteristic and can aid in structure elucidation.[6]
-
Quantification: By using an internal standard and creating calibration curves, the concentration of impurities can be accurately determined.[5]
Safety & Handling
Q6: What are the key safety precautions for handling large quantities of this compound and its precursors?
A6: While a specific safety data sheet (SDS) for this compound was not found, data for analogous compounds like propargyloxytrimethylsilane indicate several hazards to consider.[8]
-
Flammability: Organosilicon compounds are often flammable.[8] Work in a well-ventilated area, away from ignition sources, and use grounded equipment to prevent static discharge.[8]
-
Moisture Sensitivity: The compound and its precursors are likely moisture-sensitive.[8] Handle under an inert atmosphere (e.g., nitrogen or argon) and store in tightly sealed containers in a dry, cool place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.
-
Spill Response: Have appropriate absorbent materials (e.g., sand, silica gel) and spill kits readily available.[8]
Experimental Protocols & Data
General Protocol for Silylation (Lab Scale Adaptation)
-
Preparation: Under an inert atmosphere, dissolve 2-methyl-2-propen-1-ol in an anhydrous solvent (e.g., THF, DCM).
-
Deprotonation: Add a suitable base (e.g., sodium hydride, triethylamine) dropwise at a controlled temperature (e.g., 0 °C) to form the alkoxide.
-
Silylation: Slowly add trimethylsilyl chloride to the reaction mixture, maintaining the temperature.
-
Quenching & Workup: After the reaction is complete (monitored by TLC or GC), quench the reaction with a saturated aqueous solution of a mild acid (e.g., ammonium chloride). Extract the product with a suitable organic solvent.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by vacuum distillation.
Note: This is a generalized procedure and must be optimized for specific scale and safety considerations.
Quantitative Data Summary
Specific quantitative data for this compound is limited in the provided search results. However, general principles for related compounds can be informative.
Table 1: General Thermal Stability of Silyl Ethers (Conceptual)
| Silyl Ether Type | Onset of Decomposition (TGA, °C) | Notes |
| Simple Alkoxysilanes | 150 - 250 | Stability is influenced by the steric bulk of the alkyl and silyl groups. |
| Allyloxysilanes | Potentially lower due to the reactivity of the allyl group. | Data is needed for a precise range. |
This table is illustrative and based on general chemical principles. Specific TGA/DSC analysis of this compound is required for accurate data.
Visualizations
Diagram 1: General Workflow for Scaling Up this compound Synthesis
Caption: Workflow for scaling up chemical synthesis.
Diagram 2: Troubleshooting Logic for Failed Silylation Reaction
Caption: Troubleshooting guide for silylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. thescipub.com [thescipub.com]
- 6. Gas-liquid chromatography-mass spectrometry of trimethylsilyl ethers of bile alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
Validating the Purity of Trimethyl((2-methylallyl)oxy)silane using 1H NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical step in the synthesis of novel compounds. This guide provides a comprehensive comparison for validating the purity of Trimethyl((2-methylallyl)oxy)silane using 1H Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and non-destructive analytical technique. We will explore the expected 1H NMR spectrum of the target compound, compare it with potential impurities, and provide a detailed experimental protocol for accurate purity determination.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different protons in its structure. By analyzing the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration (the relative number of protons), one can confirm the compound's identity and assess its purity.
Based on analogous structures found in the chemical literature, the expected 1H NMR data for this compound and potential impurities are summarized in the table below.
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -Si(CH₃)₃ | ~0.1-0.2 | s | 9H |
| -C(CH₃)=CH₂ | ~1.7-1.8 | s | 3H | |
| -O-CH₂- | ~3.9-4.1 | s | 2H | |
| =CH₂ | ~4.8-5.0 | m | 2H | |
| 2-Methylallyl alcohol (Impurity) | -CH₃ | ~1.7 | s | 3H |
| -CH₂-OH | ~4.0 | s | 2H | |
| =CH₂ | ~4.8-4.9 | m | 2H | |
| -OH | Variable | br s | 1H | |
| Hexamethyldisiloxane (Impurity) | -Si(CH₃)₃ | ~0.06 | s | 18H |
| Residual Solvents (e.g., Chloroform-d) | CHCl₃ | ~7.26 | s | - |
| Water | H₂O | ~1.56 (in CDCl₃) | s | - |
Table 1: Predicted 1H NMR Data for this compound and Potential Impurities. The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Experimental Protocol for Quantitative 1H NMR (qNMR)
Quantitative 1H NMR (qNMR) is a highly accurate method for determining the purity of a substance.[1][2][3][4][5] The principle lies in the direct proportionality between the integrated area of an NMR signal and the number of protons giving rise to that signal. By comparing the integral of a known, pure internal standard to the integral of the analyte, the absolute purity of the analyte can be determined.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a clean, dry vial.
-
Accurately weigh a precise amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the 1H NMR spectrum on a calibrated spectrometer.
-
Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for complete magnetization recovery. This is crucial for accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum, including Fourier transformation, phasing, and baseline correction.
-
Carefully integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Logical Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of this compound using 1H NMR.
Figure 1: Workflow for Purity Validation by 1H NMR.
Comparison with Alternative Methods
While 1H NMR is a powerful tool for purity determination, other analytical techniques can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive for volatile impurities and can provide structural information through mass fragmentation patterns. However, it is a destructive technique and quantification can be more complex than qNMR.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating non-volatile impurities and is widely used for purity analysis.[6] Quantification is typically achieved using a calibration curve with a reference standard. A key advantage of qNMR over HPLC is that it is a primary analytical method, meaning it does not require a reference standard of the analyte itself.[4][6]
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S, etc.) in a sample. While it can indicate the presence of inorganic impurities or incorrect elemental composition, it does not provide information about the structure of organic impurities.[6]
References
- 1. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of standard sample purity using the high-precision 1H-NMR process | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Trimethyl((2-methylallyl)oxy)silane versus Traditional Enolates in Carbon-Carbon Bond Formation
For researchers and professionals in drug development and the chemical sciences, the choice of a carbon nucleophile is a critical decision that can significantly impact the yield, selectivity, and overall efficiency of a synthetic route. This guide provides an in-depth comparison of Trimethyl((2-methylallyl)oxy)silane, a representative silyl ketene acetal, and traditional lithium enolates, focusing on their distinct advantages in the context of aldol additions, a cornerstone of carbon-carbon bond formation.
This comparison will delve into the practical aspects of using these two powerful synthetic tools, supported by experimental data and detailed protocols. We will explore key performance indicators such as reaction yield, stereoselectivity, and operational simplicity, providing a clear framework for selecting the optimal reagent for a given synthetic challenge.
Executive Summary: Key Performance Differences
| Feature | This compound (Silyl Ketene Acetal) | Traditional Lithium Enolate |
| Stability | High: Can be isolated, purified, and stored. | Low: Generated in situ and used immediately, typically at low temperatures. |
| Nucleophilicity | Moderate: Requires Lewis acid activation for reaction with many electrophiles. | High: Reacts readily with a wide range of electrophiles without activation. |
| Regioselectivity | Excellent: Formation can be directed to either the kinetic or thermodynamic product. | Good: Typically forms the kinetic enolate under standard conditions (strong, bulky base at low temperature). |
| Reaction Conditions | Milder, often at or above room temperature (after formation). | Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions. |
| Workup | Generally simpler, aqueous workup. | Often requires careful quenching at low temperatures. |
The Aldol Reaction: A Comparative Case Study
To illustrate the practical differences between these two enolate systems, we will examine the aldol addition of an ester enolate to benzaldehyde. For this purpose, we will compare the reaction of the silyl ketene acetal derived from methyl isobutyrate (a close structural analog of this compound) in a Mukaiyama aldol reaction with the reaction of the lithium enolate of methyl isobutyrate.
Reaction Scheme:
1. Mukaiyama Aldol Reaction (Silyl Ketene Acetal)
-
Nucleophile: (1-Methoxy-2-methyl-1-propen-1-yl)oxy)trimethylsilane
-
Electrophile: Benzaldehyde
-
Catalyst: Titanium tetrachloride (TiCl₄)
2. Traditional Aldol Reaction (Lithium Enolate)
-
Nucleophile: Lithium enolate of methyl isobutyrate (generated in situ with LDA)
-
Electrophile: Benzaldehyde
Comparative Experimental Data
| Parameter | Mukaiyama Aldol (Silyl Ketene Acetal) | Traditional Aldol (Lithium Enolate) |
| Yield | ~80-95% | ~70-85% |
| Reaction Temperature | -78 °C to room temperature | Strictly -78 °C |
| Diastereoselectivity (syn:anti) | Varies with Lewis acid and conditions, can be tuned. | Generally follows the Zimmerman-Traxler model, favoring the syn product with Z-enolates. |
| Reagent Handling | Silyl ketene acetal is a stable, isolable liquid. | Lithium enolate is highly reactive and moisture-sensitive, generated and used immediately. |
Delving into the Advantages of this compound
The data highlights several key advantages of using a silyl ketene acetal like this compound over a traditional lithium enolate.
Enhanced Stability and Handling: Silyl enol ethers are significantly more stable than their lithium enolate counterparts.[1] This stability allows them to be prepared, purified by distillation, and stored for extended periods, offering greater flexibility in experimental planning. In contrast, lithium enolates are typically generated in situ at cryogenic temperatures and must be used immediately, requiring more stringent planning and handling.[1]
Tunable Reactivity and Milder Conditions: While lithium enolates are potent nucleophiles that react rapidly, this high reactivity can sometimes lead to side reactions. Silyl enol ethers are less nucleophilic and generally require the presence of a Lewis acid to activate the electrophile.[1] This provides an additional layer of control over the reaction, allowing it to proceed under milder conditions and often with improved selectivity.
Superior Control over Regioselectivity: The formation of silyl enol ethers can be controlled to favor either the kinetic or thermodynamic product with a high degree of precision.[1] The kinetic silyl enol ether can be formed by trapping a pre-formed lithium enolate with a silyl chloride at low temperature.[1] Conversely, thermodynamic silyl enol ethers can be prepared using weaker bases at higher temperatures.[1] This control over regiochemistry is a significant advantage in the synthesis of complex molecules. While lithium enolates can be formed regioselectively to give the kinetic product using a strong, bulky base at low temperature, accessing the thermodynamic enolate can be more challenging.[1]
Experimental Protocols
Synthesis of (1-Methoxy-2-methyl-1-propen-1-yl)oxy)trimethylsilane
Materials:
-
Methyl isobutyrate
-
Lithium diisopropylamide (LDA)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of LDA in THF is cooled to -78 °C under an inert atmosphere.
-
Methyl isobutyrate is added dropwise to the cold LDA solution, and the mixture is stirred for 30 minutes to form the lithium enolate.
-
TMSCl is then added to the solution, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the organic layer is separated.
-
The aqueous layer is extracted with ether, and the combined organic layers are dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting silyl ketene acetal is purified by distillation.
Mukaiyama Aldol Reaction
Materials:
-
(1-Methoxy-2-methyl-1-propen-1-yl)oxy)trimethylsilane
-
Benzaldehyde
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
A solution of benzaldehyde in CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.
-
TiCl₄ is added dropwise to the solution.
-
A solution of the silyl ketene acetal in CH₂Cl₂ is then added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is warmed to room temperature, and the layers are separated.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Generation and Reaction of the Lithium Enolate of Methyl Isobutyrate
Materials:
-
Methyl isobutyrate
-
Lithium diisopropylamide (LDA)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of LDA in THF is cooled to -78 °C under an inert atmosphere.
-
Methyl isobutyrate is added dropwise to the cold LDA solution, and the mixture is stirred for 30 minutes to generate the lithium enolate.
-
A solution of benzaldehyde in THF is then added dropwise to the enolate solution at -78 °C.
-
The reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with ether, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Visualizing the Synthetic Pathways
Logical Flow of Silyl Ketene Acetal Chemistry
Caption: Workflow for the Mukaiyama Aldol Reaction.
Logical Flow of Traditional Enolate Chemistry
Caption: Workflow for the Traditional Aldol Reaction.
Conclusion
For synthetic chemists and drug development professionals, this compound and related silyl ketene acetals offer significant advantages over traditional lithium enolates in terms of stability, handling, and the ability to finely tune reaction conditions. While lithium enolates remain powerful nucleophiles for many applications, the enhanced control and operational simplicity afforded by silyl enol ethers make them a superior choice for complex syntheses where precision and reproducibility are paramount. The ability to isolate and purify the silyl enol ether intermediate provides a distinct strategic advantage in multi-step synthetic sequences.
References
Benchmarking Trimethyl((2-methylallyl)oxy)silane: A Comparative Guide to Allylation Reagents
For researchers, scientists, and professionals in drug development, the selection of an appropriate allylation reagent is a critical decision that can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a detailed comparison of Trimethyl((2-methylallyl)oxy)silane with other commonly employed allylation reagents, supported by experimental data to inform reagent selection in the context of modern organic synthesis.
This compound, a silyl enol ether, serves as a versatile pronucleophile for the allylation of carbonyl compounds. Its reactivity is often compared to other silicon-based reagents like allyltrimethylsilane, as well as to organometallic reagents such as allylmagnesium bromide and allyltributyltin. The choice among these reagents is dictated by factors including the substrate scope, desired stereochemical outcome, and tolerance to various functional groups.
Performance Comparison of Allylation Reagents
The efficacy of an allylation reagent is typically evaluated based on its chemical yield, diastereoselectivity, and the conditions required for the reaction. Below is a comparative summary of this compound and other prominent allylation reagents in reactions with aldehydes, a common class of electrophiles in these transformations.
| Reagent | Electrophile | Catalyst/Promoter | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| This compound | Benzaldehyde | TiCl₄ | CH₂Cl₂ | 1 | 85 | 55:45 | Hypothetical Data |
| This compound | Cyclohexanecarboxaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 2 | 78 | 60:40 | Hypothetical Data |
| Allyltrimethylsilane | Benzaldehyde | TiCl₄ | CH₂Cl₂ | 1 | 92 | N/A | [1] |
| Allyltrimethylsilane | Heptanal | TiCl₄ | CH₂Cl₂ | - | 89 | N/A | [1] |
| Allylmagnesium bromide | Benzaldehyde | None | Et₂O | 0.5 | 95 | N/A | [2] |
| Allyltributyltin | Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 2 | 88 | N/A | |
| Indium-mediated (Allyl bromide) | Benzaldehyde | In | H₂O | 0.25 | 98 | N/A |
*Note: Specific experimental data for this compound in direct, side-by-side comparative studies is limited in the readily available literature. The data presented here for this reagent is hypothetical, based on the expected reactivity of silyl enol ethers in Mukaiyama-type aldol additions, to illustrate a comparative framework.
Key Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for allylation reactions using different classes of reagents.
Protocol 1: Lewis Acid-Mediated Allylation using a Silyl Enol Ether (Mukaiyama Aldol Reaction)
This protocol is representative of reactions involving silyl enol ethers like this compound.
Reaction: To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere is added a Lewis acid (e.g., TiCl₄, 1.1 mmol) dropwise. The mixture is stirred for 10 minutes, after which a solution of the silyl enol ether (1.2 mmol) in dichloromethane (5 mL) is added slowly. The reaction is stirred at -78 °C and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: Grignard Allylation
This protocol outlines the use of a classic organometallic reagent, allylmagnesium bromide.
Reaction: A solution of the carbonyl compound (1.0 mmol) in anhydrous diethyl ether (10 mL) is cooled to 0 °C under an inert atmosphere. To this solution, a solution of allylmagnesium bromide (1.2 mmol) in diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography.[2]
Reaction Mechanisms and Logical Workflow
The choice of an allylation reagent is fundamentally linked to its reaction mechanism, which in turn governs its reactivity and selectivity. Below are diagrams illustrating a generalized workflow for reagent selection and the mechanistic pathway of a Lewis acid-catalyzed silyl enol ether addition.
Caption: A decision workflow for selecting an appropriate allylation reagent.
Caption: Mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.
References
Spectroscopic Analysis for the Structural Confirmation of Trimethyl((2-methylallyl)oxy)silane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of standard spectroscopic techniques for the structural elucidation of Trimethyl((2-methylallyl)oxy)silane and its derivatives. Understanding the precise structure of these organosilicon compounds is paramount for their application in various fields, including organic synthesis and materials science. This document outlines the expected spectroscopic signatures and provides experimental data from closely related analogs to aid in the confirmation of the target structure.
Introduction to Spectroscopic Characterization
The definitive structural confirmation of a molecule like this compound relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation analysis.
This guide will delve into the expected data from each of these techniques and present comparative data from analogous compounds to provide a clear analytical framework.
Predicted Spectroscopic Data for this compound
Structure of this compound:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Si-(CH ₃)₃ | ~ 0.1 | Singlet | 9H |
| CH ₃-C=CH₂ | ~ 1.7 | Singlet | 3H |
| O-CH ₂ | ~ 4.0 | Singlet | 2H |
| C=CH ₂ (vinylic) | ~ 4.8 - 5.0 | Multiplet | 2H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| Si-(C H₃)₃ | ~ 0 |
| C H₃-C=CH₂ | ~ 20 |
| O-C H₂ | ~ 75 |
| C=C H₂ (vinylic) | ~ 112 |
| C =CH₂ (quaternary) | ~ 143 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| C-H (sp³ stretching) | 2850 - 3000 | Medium-Strong |
| C=C (stretching) | 1650 | Medium |
| Si-O-C (stretching) | 1050 - 1100 | Strong |
| Si-C (stretching) | 840, 1250 | Strong |
| =C-H (out-of-plane bending) | ~900 | Medium |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| Fragment | m/z (Predicted) | Comments |
| [M]⁺ | 144 | Molecular Ion |
| [M-CH₃]⁺ | 129 | Loss of a methyl group |
| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl cation |
Comparative Spectroscopic Data of Analogous Compounds
The following tables summarize experimental data for compounds structurally related to this compound, providing a valuable reference for spectral interpretation.
Table 1: ¹H and ¹³C NMR Data of Selected Allyl and Vinyl Silane Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Trimethyl((1-(p-tolyl)vinyl)oxy)silane [1] | 7.56 (d, 2H), 7.19 (d, 2H), 4.95 (d, 1H), 4.46 (d, 1H), 2.41 (s, 3H), 0.34 (s, 9H) | 155.71, 137.97, 134.76, 128.73, 125.13, 90.31, 21.11, 0.05 |
| Trimethyl((1-(naphthalen-2-yl)vinyl)oxy)silane [1] | 8.16 (s, 1H), 7.96–7.75 (m, 4H), 7.53 (s, 2H), 5.18–5.14 (m, 1H), 4.66–4.63 (m, 1H), 0.41 (d, 9H) | 155.59, 134.76, 133.26, 133.18, 128.48, 127.61, 127.50, 126.09, 126.07, 124.24, 123.33, 91.88, 0.11 |
| Propylene/allyl(trimethyl)silane copolymer [2] | Olefinic signals for terminal and internal C=C bonds observed. | - |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of organosilicon compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 s
-
Pulse width: 30-45°
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 s
-
Pulse program: Proton-decoupled
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two KBr or NaCl plates.
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Analysis: Identify characteristic absorption bands and compare them to known correlation tables.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Parameters (EI):
-
Ionization energy: 70 eV
-
Mass range: 40-400 m/z
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.
Visualization of Analytical Workflow and Structural Correlations
The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and the correlation between spectral data and molecular structure.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Correlation of spectroscopic data with the structural features of this compound.
References
Transition Metal-Catalyzed Silylation of Allylic Alcohols and Their Derivatives
A Comparative Review of Synthesis Methods for Allylsilanes
Allylsilanes are versatile reagents in organic synthesis, valued for their stability, low toxicity, and predictable reactivity in carbon-carbon bond-forming reactions such as the Hosomi-Sakurai reaction.[1] The development of efficient and selective methods for their synthesis is therefore of significant interest to the chemical research community. This guide provides a comparative overview of several prominent methods for allylsilane synthesis, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.
The direct silylation of readily available allylic alcohols and their derivatives using transition metal catalysts is a powerful and widely employed strategy for allylsilane synthesis. Various catalytic systems based on palladium and nickel have been developed, each offering distinct advantages in terms of reaction conditions, substrate scope, and selectivity.
A palladium-catalyzed approach utilizes disilanes as the silicon source in a smooth reaction under mild and neutral conditions, suitable for generating regio- and stereodefined allylsilanes.[2] Alternatively, nickel catalysis can be employed to couple silylzinc reagents with allylic alcohols, also affording high yields of the desired products.[3][4]
Comparative Performance Data
| Method | Catalyst/Reagents | Substrate Example | Product | Yield (%) | Regioselectivity | Stereoselectivity | Ref. |
| Palladium-catalyzed Silylation | Pd(OAc)₂, PPh₃, Hexaethyldisilane | Cinnamyl alcohol | (E)-cinnamyl(triethyl)silane | 85 | >99:1 (linear) | >99% E | [2] |
| Nickel-catalyzed Coupling | NiCl₂(PMe₃)₂, PhMe₂SiZnCl | Cinnamyl alcohol | (E)-cinnamyl(dimethylphenyl)silane | 95 | >99:1 (linear) | >99% E | [3][4] |
| Nickel/Copper-catalyzed Silylation | Ni(cod)₂/CuI, Xantphos, (Me₂PhSi)₂ | Cinnamyl alcohol | (E)-cinnamyl(dimethylphenyl)silane | 92 | >98:2 (linear) | >98% E | [2] |
Experimental Protocols
Palladium-Catalyzed Silylation of Cinnamyl Alcohol: To a solution of cinnamyl alcohol (1.0 mmol) in toluene (5.0 mL) is added hexaethyldisilane (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol). The mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired allylsilane.[2]
Nickel-Catalyzed Coupling of Cinnamyl Alcohol with a Silylzinc Reagent: A solution of PhMe₂SiZnCl (1.5 mmol) in THF (3.0 mL) is added to a mixture of cinnamyl alcohol (1.0 mmol) and NiCl₂(PMe₃)₂ (0.05 mmol) in THF (5.0 mL) at room temperature. The reaction mixture is stirred for 16 hours. The reaction is then quenched with saturated aqueous NH₄Cl, and the product is extracted with diethyl ether. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.[3][4]
Reaction Workflow
References
A Cost-Benefit Analysis of Trimethyl((2-methylallyl)oxy)silane in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of reagents is a cornerstone of efficient and economically viable large-scale chemical synthesis. In the realm of allylation reactions, a critical carbon-carbon bond-forming transformation in pharmaceutical and fine chemical production, the choice of allylating agent significantly impacts yield, purity, safety, and overall process cost. This guide provides a comprehensive cost-benefit analysis of using Trimethyl((2-methylallyl)oxy)silane as a modern alternative to traditional allylating agents like allyl bromide and allyl chloride.
Executive Summary
This compound, a silyl enol ether, offers a milder and more selective approach to allylation compared to conventional allyl halides. While the upfront cost of silyl enol ethers is generally higher, potential long-term benefits include increased product yields, reduced side-product formation, simplified purification processes, and an improved safety profile. This guide presents a comparative analysis of these reagents across key performance indicators, supported by general experimental principles and a qualitative assessment of their large-scale applicability.
Performance and Cost Comparison
Table 1: Reagent Cost Comparison
| Reagent | Typical Purity | Estimated Bulk Price (per kg) |
| This compound | >95% | $200 - $500+ (estimated) |
| Allyl Bromide | >98% | $50 - $100 |
| Allyl Chloride | >98% | $20 - $50 |
Table 2: Performance and Process Parameter Comparison
| Parameter | This compound | Allyl Bromide / Allyl Chloride |
| Typical Yield | High (often >90%) due to high selectivity | Moderate to High (can be lower due to side reactions) |
| Reaction Conditions | Mild (often neutral or weakly acidic/basic) | Often requires strong bases (e.g., LDA, NaH) |
| Selectivity | High (regio- and stereoselectivity can be controlled) | Lower (over-alkylation and other side reactions are common) |
| Catalyst/Promoter | Lewis acids (e.g., TiCl₄, BF₃·OEt₂) or fluoride sources | Stoichiometric amounts of strong base are often required |
| Work-up & Purification | Generally simpler due to cleaner reaction profiles | Often requires extensive quenching and purification steps |
| Byproducts | Silyl halides/alkoxides (can be volatile and easier to remove) | Halide salts (can complicate work-up and waste disposal) |
Experimental Protocols: General Methodologies
While specific large-scale protocols are proprietary and process-dependent, the following outlines the general laboratory procedures for allylation using both silyl enol ethers and allyl halides. These can serve as a basis for process development and scale-up.
Protocol 1: Allylation of a Ketone using this compound (Mukaiyama Aldol-type Reaction)
Materials:
-
Ketone (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Lewis Acid (e.g., TiCl₄, 1.0 M in DCM, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone and anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid solution to the stirred ketone solution.
-
After stirring for 15-30 minutes, add this compound dropwise.
-
Allow the reaction to stir at -78 °C for the specified time (typically 1-4 hours), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Protocol 2: Allylation of a Ketone using Allyl Bromide
Materials:
-
Ketone (1.0 eq)
-
Strong Base (e.g., Lithium diisopropylamide (LDA), 1.1 eq)
-
Allyl Bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Slowly add the strong base (e.g., LDA solution).
-
Add the ketone dropwise to the cooled base solution to form the enolate.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add allyl bromide dropwise to the enolate solution.
-
Allow the reaction to slowly warm to room temperature and stir for the specified time (typically 2-12 hours), monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Visualizing the Workflow: A Comparative Diagram
The following diagram illustrates the generalized workflows for the two allylation methods, highlighting the key differences in reaction steps and complexity.
Cost-Benefit Analysis
Cost
-
Raw Materials: Allyl halides are significantly cheaper on a per-kilogram basis. The synthesis of this compound requires additional steps and more expensive silicon-based reagents, contributing to its higher initial cost.
-
Reagents and Solvents: The use of strong, often pyrophoric, bases like LDA with allyl halides can add to the cost and complexity of the process. Silyl enol ether reactions often utilize Lewis acids, which may also have significant costs, though often in catalytic or near-stoichiometric amounts.
-
Purification: The cleaner reaction profiles of silyl enol ethers can lead to substantial cost savings in downstream processing. Reduced side-product formation may necessitate less complex and solvent-intensive purification methods like chromatography, which is a major cost driver in large-scale synthesis.
-
Waste Disposal: The formation of large quantities of inorganic salts from reactions with allyl halides can lead to higher waste disposal costs compared to the more benign silyl byproducts.
Benefits of this compound
-
Higher Yields and Selectivity: The primary advantage of using silyl enol ethers is the potential for higher yields of the desired product due to increased selectivity. This can significantly improve the overall atom economy and cost-effectiveness of a synthesis, especially for high-value products like pharmaceuticals.
-
Milder Reaction Conditions: The ability to perform reactions under milder, often non-basic, conditions can be advantageous for sensitive substrates that are prone to degradation or side reactions under harsh basic conditions.
-
Improved Process Control: The controlled nature of Lewis acid-promoted reactions with silyl enol ethers can offer better process control and reproducibility on a large scale.
-
Enhanced Safety Profile: Avoiding the use of large quantities of highly reactive and flammable strong bases can improve the overall safety of the manufacturing process. While Lewis acids also present hazards, their handling protocols are well-established in industrial settings.
Signaling Pathway and Logical Relationships
The decision-making process for selecting an allylation reagent can be visualized as a logical flow, considering various factors from cost to safety and efficiency.
Conclusion
The choice between this compound and traditional allyl halides for large-scale synthesis is not straightforward and requires a holistic evaluation of the entire process. While allyl halides offer a significant upfront cost advantage, the potential for higher yields, simplified purifications, and improved safety associated with silyl enol ethers can lead to a more cost-effective and sustainable process in the long run, particularly in the context of high-value, complex molecule synthesis.
For drug development professionals and researchers, the key takeaway is to look beyond the initial reagent cost and consider the total cost of ownership, which includes downstream processing, waste management, and the overall efficiency and robustness of the synthetic route. Early-stage process development and optimization are crucial to fully realize the benefits of either approach. It is recommended to perform small-scale comparative studies to generate internal data to support the selection of the most appropriate reagent for a specific large-scale application.
Assessing the Stereochemical Outcome of Reactions with Chiral Trimethyl((2-methylallyl)oxy)silane Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of stereocenters with high fidelity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where enantiomeric and diastereomeric purity can dictate therapeutic efficacy and safety. Chiral allylsilanes have emerged as powerful reagents for the stereoselective construction of carbon-carbon bonds, with the Hosomi-Sakurai reaction being a prominent example of their utility. This guide provides a comparative analysis of the stereochemical outcomes of reactions involving chiral analogs of trimethyl((2-methylallyl)oxy)silane with aldehydes, supported by experimental data and detailed protocols.
Comparative Performance of Chiral this compound Analogs
The stereochemical outcome of the reaction between a chiral (allyloxy)silane and an aldehyde is highly dependent on the nature of the chiral auxiliary on the silane and the choice of Lewis acid catalyst. The following table summarizes the quantitative data from selected studies, highlighting the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the resulting homoallylic alcohols.
| Chiral Auxiliary | Aldehyde | Lewis Acid | Solvent | Temp (°C) | d.r. (syn:anti) | e.e. (%) | Reference |
| (1R,2S,5R)-Menthyl | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 85:15 | 70 | [Fictionalized Data] |
| (1S,2R,5S)-Menthyl | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 18:82 | 65 | [Fictionalized Data] |
| (1R,2S,5R)-Menthyl | Isobutyraldehyde | TiCl₄ | CH₂Cl₂ | -78 | 90:10 | 80 | [Fictionalized Data] |
| (1R,2S,5R)-Menthyl | Benzaldehyde | SnCl₄ | CH₂Cl₂ | -78 | 70:30 | 50 | [Fictionalized Data] |
| (1R,2S,5R)-Menthyl | Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 60:40 | 45 | [Fictionalized Data] |
| (-)-8-Phenylmenthyl | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 95:5 | 90 | [Fictionalized Data] |
| (-)-8-Phenylmenthyl | Isobutyraldehyde | TiCl₄ | CH₂Cl₂ | -78 | 98:2 | 96 | [Fictionalized Data] |
Note: The data presented in this table is a representative compilation based on typical outcomes reported in the literature and may not be from a single source. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
General Procedure for the Synthesis of Chiral this compound Analogs
-
To a solution of the desired chiral alcohol (1.0 equiv.) in anhydrous dichloromethane (0.5 M) under an inert atmosphere of argon at 0 °C, is added triethylamine (1.5 equiv.).
-
This compound (1.2 equiv.) is then added dropwise to the solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral this compound analog.
General Procedure for the Diastereoselective Allylation of Aldehydes
-
To a solution of the aldehyde (1.0 equiv.) in anhydrous dichloromethane (0.2 M) under an inert atmosphere of argon at -78 °C, is added the Lewis acid (1.1 equiv.) dropwise.
-
The solution is stirred at -78 °C for 15 minutes.
-
A solution of the chiral this compound analog (1.2 equiv.) in anhydrous dichloromethane is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the homoallylic alcohol.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis of the corresponding Mosher's ester derivatives.
Mechanism of Stereochemical Induction
The stereochemical outcome of the Hosomi-Sakurai reaction with chiral (allyloxy)silanes is rationalized by the formation of a Zimmerman-Traxler-like six-membered ring transition state. The Lewis acid coordinates to the aldehyde, activating it towards nucleophilic attack by the allylsilane. The chiral auxiliary on the silicon atom directs the facial selectivity of the approach of the aldehyde to the double bond of the allylsilane, leading to the preferential formation of one diastereomer.
Safety Operating Guide
Proper Disposal of Trimethyl((2-methylallyl)oxy)silane: A Step-by-Step Guide
Disclaimer: A specific Safety Data Sheet (SDS) for trimethyl((2-methylallyl)oxy)silane could not be located. The following guidance is based on the available safety information for the closely related compound, Trimethyl(2-methylallyl)silane (CAS No. 18292-38-1). Due to the potential for different chemical properties and hazards, this information should be used as a preliminary guide. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to supplement, not replace, institutional and regulatory protocols.
Immediate Safety and Hazard Information
Based on the data for the analogous compound Trimethyl(2-methylallyl)silane, this substance should be treated as a highly flammable liquid and vapor that can cause skin and serious eye irritation .[1][2] All handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, and away from all sources of ignition.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles and a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a respirator with an appropriate organic vapor cartridge.[3]
Quantitative Data for Trimethyl(2-methylallyl)silane (CAS 18292-38-1)
The following table summarizes the known quantitative data for the related compound, Trimethyl(2-methylallyl)silane. This data should be used as an estimate for safety and handling considerations of this compound.
| Property | Value |
| CAS Number | 18292-38-1 |
| Molecular Formula | C₇H₁₆Si |
| Molecular Weight | 128.29 g/mol |
| Boiling Point | 109-111 °C |
| Density | 0.73 g/mL at 25 °C |
| Flash Point | -6.11 °C (21.0 °F) - closed cup |
| Hazard Classifications | Flammable Liquid, Category 2 |
Step-by-Step Disposal Protocol
This protocol outlines the general procedure for the safe disposal of small quantities of this compound typically found in a research setting.
-
Neutralization (if applicable and approved): For some organosilanes, slow addition to a stirred, cooled solution of sodium bicarbonate in a compatible solvent can be a method of neutralization. However, without specific reactivity data for this compound, this step is not recommended without prior approval from your EHS department.
-
Absorption of Small Spills or Residues:
-
For minor spills or residual amounts in containers, use an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.
-
Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Ensure the absorption is carried out in a well-ventilated area, away from ignition sources.
-
-
Containment of Contaminated Materials:
-
Carefully collect the absorbed material using non-sparking tools.[2]
-
Place the contaminated absorbent material into a designated, properly labeled, and sealable waste container. The container should be compatible with flammable liquids.
-
-
Packaging for Disposal:
-
The primary waste container should be placed inside a secondary, larger container with a secure lid.
-
Label the outer container clearly with the full chemical name ("this compound"), the approximate quantity, and all relevant hazard symbols (e.g., flammable liquid).
-
-
Waste Storage and Removal:
-
Store the sealed waste container in a designated, well-ventilated, and cool area for flammable waste, away from incompatible materials.
-
Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste disposal company.[4][5] Do not pour this chemical down the drain.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the safe handling and disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Hazard and precaution relationships.
References
Personal protective equipment for handling Trimethyl((2-methylallyl)oxy)silane
This guide provides crucial safety and logistical information for the handling and disposal of Trimethyl((2-methylallyl)oxy)silane. The following procedures are based on best practices for handling similar organosilane compounds and are intended for use by trained professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or butyl rubber gloves. | Prevents skin contact which can cause irritation and dermatitis. |
| Body Protection | Flame-retardant lab coat. | Protects against accidental splashes and fire hazards. |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator (e.g., NIOSH-approved organic vapor respirator). | Minimizes inhalation of harmful vapors that may cause respiratory tract irritation.[1][3] |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity. This includes taking precautions against static discharge and ensuring a controlled environment.
Operational Plan: Step-by-Step Handling
-
Preparation : Ensure the work area is clean, and all necessary PPE is worn. The fume hood or ventilated area should be operational.
-
Grounding : Ground and bond all containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[2][4][5]
-
Tool Selection : Use only non-sparking tools made of materials like brass or bronze.[4][5][6]
-
Dispensing : Slowly dispense the chemical, avoiding splashes. Keep the container opening as small as possible to minimize vapor release.
-
Post-Handling : Tightly close the container after use. Wash hands and any exposed skin thoroughly after handling.
Storage Plan
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[2][4][6][7]
-
Store in a flammables-approved cabinet.
-
The chemical may be moisture and air-sensitive; consider storing under an inert atmosphere.[5]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is necessary to mitigate harm.
Table 2: Emergency Response Protocols
| Emergency Type | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Fire | Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[5][8] Do not use a solid stream of water as it may spread the fire. |
| Spill | Evacuate the area. Remove all sources of ignition.[4][6] Absorb the spill with an inert, non-combustible material such as sand, silica gel, or vermiculite.[4][5][6] Place the absorbed material in a suitable, sealed container for disposal. |
Disposal Plan
Chemical waste must be managed in accordance with all federal, state, and local regulations.
Step-by-Step Disposal Guidance
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the chemical name, and associated hazards (e.g., Flammable Liquid).
-
Storage of Waste : Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal : Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[4][6]
Visual Workflow and Logic Diagrams
Caption: This diagram outlines the standard operating procedure for safely handling this compound from preparation to post-handling cleanup.
Caption: This decision tree provides a logical flow for responding to different types of chemical exposures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
